Erlotinib mesylate
Description
Properties
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBNMUVSOAYYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248594-19-6 | |
| Record name | Erlotinib mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248594-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Erlotinib Mesylate: A Technical Guide to its Mechanism of Action in EGFR Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib mesylate (marketed as Tarceva) is a pivotal targeted therapy in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs).[1] The clinical efficacy of erlotinib is most pronounced in patients whose tumors harbor specific activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene.[2] This guide provides an in-depth technical overview of the molecular mechanism of action of erlotinib in EGFR mutant cells, details on acquired resistance, and protocols for key experimental assessments.
Core Mechanism of Action in EGFR Mutant Cells
Erlotinib functions as a reversible inhibitor of the EGFR tyrosine kinase.[3] In cancer cells with activating EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21, the EGFR protein is constitutively active, leading to uncontrolled cell proliferation and survival.[4] These mutations make the cancer cells highly dependent on the signaling pathways driven by EGFR.[5]
Erlotinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of the EGFR.[4][6] This binding action blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[4] The primary pathways inhibited by the blockade of EGFR are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are crucial for cell growth, proliferation, and survival.[7][8] By inhibiting these pathways, erlotinib can halt cancer cell growth and induce apoptosis (programmed cell death).[4][8]
Interestingly, structural and computational studies have shown that erlotinib can bind to both the active and inactive conformations of the EGFR tyrosine kinase domain, which may contribute to its effectiveness in cancers with EGFR mutations.[9][10]
Quantitative Analysis of Erlotinib Potency
The sensitivity of cancer cell lines to erlotinib is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. Cell lines with activating EGFR mutations are significantly more sensitive to erlotinib than those with wild-type EGFR.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Reference |
| Sensitive Lines | |||
| PC-9 | exon 19 deletion | ~30 | [11] |
| HCC827 | exon 19 deletion | ~20 | [12] |
| H3255 | L858R | ~0.3 | [13] |
| Resistant Lines | |||
| H1975 | L858R + T790M | >10,000 | [12][13] |
| A549 | Wild-Type | >20,000 | [14] |
| H1650 | exon 19 deletion, PTEN null | >10,000 | [12] |
Mechanisms of Acquired Resistance
Despite initial dramatic responses, most patients with EGFR-mutant NSCLC eventually develop acquired resistance to erlotinib.[15] The mechanisms of resistance can be broadly categorized as on-target alterations or the activation of bypass signaling pathways.
-
On-Target Alterations: The most common mechanism, occurring in 50-60% of cases, is a secondary "gatekeeper" mutation in the EGFR gene itself, specifically the T790M mutation in exon 20.[16][17] This mutation involves the substitution of a threonine residue with a methionine at position 790.[16] This substitution is thought to cause resistance by sterically hindering the binding of erlotinib to the ATP pocket and by increasing the receptor's affinity for ATP, thus reducing the drug's competitive advantage.[17][18]
-
Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. These "off-target" mechanisms include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling through the PI3K/Akt pathway, even when EGFR is inhibited.[19]
-
HER2 Amplification: Similar to MET, amplification of the HER2 gene can lead to the activation of parallel survival pathways.[19]
-
Activation of Downstream Pathways: Mutations in components downstream of EGFR, such as PIK3CA or BRAF, can render the cell independent of upstream EGFR signaling.[19]
-
Integrin Signaling: Activation of the integrin β1/Src/Akt signaling pathway has also been identified as a key mediator of acquired resistance.[15]
-
Key Experimental Protocols
Assessing the mechanism of action of erlotinib involves a variety of in vitro assays. Below are generalized protocols for key experiments.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of IC50 values.
-
Principle: Tetrazolium salts (like MTS or MTT) are reduced by metabolically active cells to form a colored formazan product, which is quantifiable by spectrophotometry.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of erlotinib in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for formazan development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated controls and plot the percentage of cell viability against the drug concentration on a logarithmic scale to calculate the IC50 value.[14]
-
Western Blotting for Protein Phosphorylation Analysis
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins like Akt and ERK.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.
-
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with erlotinib at various concentrations for a specified time (e.g., 4 hours).[13] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and a loading control (e.g., actin).[20]
-
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of erlotinib on the kinase activity of EGFR.
-
Principle: Recombinant EGFR kinase is incubated with a substrate and ATP in the presence of erlotinib. The amount of phosphorylated substrate is then measured.
-
Protocol:
-
Plate Coating: Coat a 96-well plate with a generic kinase substrate, such as poly (Glu, Tyr) 4:1 (PGT).[14]
-
Kinase Reaction: In each well, combine a reaction buffer (containing HEPES, NaCl, MgCl2), recombinant EGFR kinase, and varying concentrations of erlotinib.
-
Initiation: Start the phosphorylation reaction by adding ATP. Incubate at room temperature for a set time (e.g., 8-20 minutes).[14]
-
Termination and Washing: Stop the reaction by aspirating the mixture and washing the wells multiple times.
-
Detection: Add an HRP-conjugated anti-phosphotyrosine antibody to the wells.
-
Measurement: After incubation and washing, add a colorimetric HRP substrate and measure the absorbance to quantify the amount of substrate phosphorylation.
-
Analysis: Determine the inhibitory activity of erlotinib by comparing the signal in treated wells to untreated controls.
-
References
- 1. drugs.com [drugs.com]
- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 5. Effects of AKT inhibition on HGF-mediated erlotinib resistance in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SMPDB [smpdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTEN Loss Contributes to Erlotinib Resistance in EGFR-Mutant Lung Cancer by Activation of Akt and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Downstream Signaling Pathways Affected by Erlotinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by Erlotinib mesylate, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The document summarizes quantitative data, details key experimental protocols, and includes visualizations of the signaling cascades and experimental workflows.
This compound is a small molecule inhibitor that competitively and reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain.[1] This inhibition prevents the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1] Consequently, Erlotinib treatment leads to the disruption of key cellular processes in cancer cells that overexpress or have a mutated, constitutively active EGFR.
Core Downstream Signaling Pathways Affected by Erlotinib
Erlotinib primarily impacts three major signaling cascades downstream of EGFR:
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Inhibition of EGFR by Erlotinib blocks the activation of Ras, which in turn prevents the phosphorylation cascade of Raf, MEK, and ERK.[2]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. By inhibiting EGFR, Erlotinib prevents the activation of PI3K, leading to reduced phosphorylation of Akt and subsequent downregulation of mTOR activity.[2]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cell proliferation, differentiation, and immune responses. EGFR activation can lead to the phosphorylation and activation of STAT proteins. Erlotinib can inhibit this activation, contributing to its anti-tumor effects.
Quantitative Data on Erlotinib's Effects
The following tables summarize quantitative data on the inhibitory effects of Erlotinib on cell growth and protein phosphorylation.
Table 1: IC50 Values of Erlotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) | Reference |
| HCC827 | Non-Small Cell Lung Cancer | Mutant | 0.02 | [2] |
| PC9/ER | Erlotinib-Resistant NSCLC | Mutant | 5.05 | [2] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10 | [2] |
| H1299 | Non-Small Cell Lung Cancer | Wild-Type | >10 | [2] |
| H1975 | Non-Small Cell Lung Cancer | Mutant (L858R, T790M) | >10 | [2] |
| 468S | Triple-Negative Breast Cancer | Wild-Type | 0.13 | [3] |
| 468LR | Erlotinib-Resistant TNBC | Wild-Type | 1.84 | [3] |
| 468HR | Erlotinib-Resistant TNBC | Wild-Type | 1.18 | [3] |
Table 2: Effect of Erlotinib on Protein Phosphorylation
| Cell/Tissue Type | Protein | Treatment | Change in Phosphorylation | Reference |
| Oral Cavity Squamous Cell Carcinoma (Tumor Biopsies) | pEGFR | 1-week Erlotinib | Marked Decrease (p=0.004) | |
| Oral Cavity Squamous Cell Carcinoma (Tumor Biopsies) | Total EGFR | 1-week Erlotinib | Marked Decrease (p=0.007) | |
| Mouse Skin | p-EGFR/EGFR | 14-day Erlotinib | Significantly Lower | |
| Mouse Skin | p-ERK/ERK | 14-day Erlotinib | Significantly Lower | |
| MDA-MB-468 TNBC Cells (Sensitive) | pEGFR | Erlotinib | Significant Decrease | [3] |
| MDA-MB-468 TNBC Cells (Sensitive) | pERK1/2 | Erlotinib | Significant Decrease | [3] |
| Erlotinib-Resistant TNBC Cells | pEGFR | Erlotinib | No Significant Change | [3] |
| Erlotinib-Resistant TNBC Cells | pERK1/2 | Erlotinib | No Significant Change | [3] |
Table 3: Differentially Expressed Genes in Response to Erlotinib
A study on human dermal fibroblasts treated with 1µM Erlotinib for three days identified 361 differentially expressed genes (FDR < 0.01, Fold Change > |2|). Selected validated genes are presented below.
| Gene | Function | Fold Change (qPCR Validation) | Reference |
| MMP12 | Matrix Metallopeptidase 12 | Upregulated | |
| CCL2 | Chemokine (C-C motif) Ligand 2 | Upregulated | |
| CDC6 | Cell Division Cycle 6 | Downregulated | |
| SLC7A11 | Solute Carrier Family 7 Member 11 | Downregulated |
Another study identified 16 genes that were over-expressed in Erlotinib-resistant non-small cell lung cancer tumors compared to sensitive tumors.
Experimental Protocols
This protocol outlines the key steps for detecting the phosphorylation status of EGFR and its downstream targets.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with Erlotinib at desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 4-12% SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-EGFR, p-ERK, p-Akt) and total proteins overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
This protocol provides a general workflow for analyzing gene expression changes following Erlotinib treatment.
-
Cell Culture and Treatment:
-
Culture cancer cells to the desired confluency and treat with Erlotinib or vehicle control for the specified duration.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from total RNA using reverse transcriptase and oligo(dT) or random primers.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays) during the reverse transcription process.
-
-
Hybridization:
-
Combine equal amounts of labeled cDNA from the treated and control samples.
-
Hybridize the labeled cDNA to a microarray slide overnight in a hybridization chamber.
-
-
Washing and Scanning:
-
Wash the microarray slide to remove non-specifically bound cDNA.
-
Scan the slide using a microarray scanner to detect the fluorescence intensities of the hybridized probes.
-
-
Data Analysis:
-
Use microarray analysis software to quantify the fluorescence intensities for each spot.
-
Normalize the data to correct for systematic variations.
-
Identify differentially expressed genes by applying statistical tests and fold-change criteria.
-
Perform pathway and gene ontology analysis to identify the biological processes affected by Erlotinib treatment.
-
Visualizations of Signaling Pathways and Workflows
Caption: Downstream signaling pathways inhibited by Erlotinib.
Caption: Experimental workflow for studying Erlotinib's effects.
References
The Effects of Erlotinib Mesylate on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which erlotinib mesylate, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, modulates cell cycle progression and induces apoptosis in cancer cells. By synthesizing data from key preclinical studies, this document details the signaling pathways affected, presents quantitative data on cellular responses, and outlines the experimental protocols used to elucidate these effects.
Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition
This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[][2] EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a crucial role in regulating cell proliferation, differentiation, and survival.[3] In many cancer types, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways that drive uncontrolled cell growth.[][4]
Erlotinib binds to the ATP-binding pocket within the intracellular domain of EGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[] This blockade is the primary event that triggers the profound effects of the drug on the cell cycle.
Perturbation of Downstream Signaling Pathways
The inhibition of EGFR phosphorylation by erlotinib disrupts two major signaling axes critical for cell cycle progression: the Ras/Raf/MAPK pathway and the PI3K/Akt pathway.[3] This disruption halts the transmission of mitogenic signals from the cell surface to the nucleus.
Induction of G1/S Phase Cell Cycle Arrest
The most prominent effect of erlotinib on cell cycle progression is the induction of a G1/S phase arrest.[5][6][7][8] This blockade prevents cells from entering the DNA synthesis (S) phase, effectively halting proliferation. This arrest is orchestrated by a series of downstream molecular events initiated by the silencing of EGFR signaling.
The mechanism involves three key interconnected events:
-
Upregulation of the CDK Inhibitor p27KIP1: Erlotinib treatment leads to a significant accumulation of the cyclin-dependent kinase (CDK) inhibitor p27KIP1.[5][9][10] This occurs through multiple mechanisms:
-
Increased Transcription: Erlotinib promotes the transcription of the p27 gene.[5][9]
-
Increased Protein Stability: It inhibits the phosphorylation of p27KIP1 at threonine 187 and downregulates Skp2, a component of the ubiquitin ligase complex that targets p27KIP1 for degradation. This increases the half-life of the p27KIP1 protein.[5][10]
-
Nuclear Translocation: Erlotinib facilitates the translocation of p27KIP1 from the cytoplasm to the nucleus, where it exerts its inhibitory function.[5][10]
-
-
Inhibition of G1 Cyclin-CDK Complexes: The accumulated nuclear p27KIP1 binds to and inhibits the activity of Cyclin E-CDK2 and Cyclin D-CDK4/6 complexes.[5][6] This suppression is a direct cause of the G1 arrest. Erlotinib has been shown to markedly inhibit Cyclin E/CDK2 kinase activity and, to a lesser extent, Cyclin D/CDK4 activity.[6]
-
Hypophosphorylation of Retinoblastoma Protein (Rb): In their active state, CDK4/6 and CDK2 phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for S-phase entry. By inhibiting CDKs, erlotinib leads to the hypophosphorylation of Rb.[5][11] Hypophosphorylated (active) Rb remains bound to E2F, repressing the transcription of S-phase genes and enforcing the G1 checkpoint.[9]
References
- 2. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of G1-phase arrest and apoptosis by erlotinib, a specific and clinically active EGFR tyrosine kinase inhibitor, in human H322 non-small cell lung cancer cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Erlotinib induces cell cycle arrest and apoptosis in hepatocellular cancer cells and enhances chemosensitivity towards cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Erlotinib Mesylate in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib mesylate, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] Its mechanism of action is well-characterized, primarily involving the blockade of EGFR signaling pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3][4] However, a growing body of evidence reveals that the clinical efficacy and toxicity profile of Erlotinib may not be solely attributable to its on-target EGFR inhibition. This guide delves into the multifaceted off-target effects of this compound in cancer cells, providing a comprehensive overview of the unintended molecular interactions, the signaling pathways they modulate, and the experimental methodologies to investigate these phenomena. Understanding these off-target effects is paramount for optimizing therapeutic strategies, managing adverse events, and discovering novel applications for this established anti-cancer agent.
Quantitative Analysis of Erlotinib's Off-Target Kinase Inhibition
Erlotinib's interaction with the human kinome extends beyond EGFR. The following tables summarize the quantitative data on Erlotinib's inhibitory activity against various on- and off-target kinases, as well as its effects on the viability of different cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile of Erlotinib
| Target Kinase | Assay Type | IC50 / Kd (nM) | Cell Line/System | Reference |
| On-Target | ||||
| EGFR (wild-type) | Cell-free assay | 2 | Purified enzyme | [5] |
| EGFR (in-cell) | Intact cell assay | 20 | HNS human head and neck tumor cells | [5] |
| Off-Targets | ||||
| JAK2 (V617F mutant) | Biochemical assay | 4000 | Purified enzyme | [6] |
| JAK2 (wild-type) | Biochemical assay | >20000 | Partially purified enzyme | [6] |
| STK10/LOK | Chemical Proteomics | 90 (Kd) | PDAC cells | [7] |
| MAP3K1 | Chemical Proteomics | 150 (Kd) | PDAC cells | [7] |
| ILK | Chemical Proteomics | 250 (Kd) | PDAC cells | [7] |
| SLK | Chemical Proteomics | 350 (Kd) | PDAC cells | [7] |
| Ripk2 | Chemical Proteomics | 358 (Kd) | PDAC cells | [7] |
| ARG | Chemical Proteomics | 358 (Kd) | PDAC cells | [7] |
Table 2: Cellular IC50 Values of Erlotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) | Reference |
| PC-9 | NSCLC | Exon 19 deletion | 7 | [8] |
| H3255 | NSCLC | L858R mutation | 12 | [8] |
| H1975 | NSCLC | L858R + T790M mutation | >20000 | [5] |
| A549 | NSCLC | Wild-type | >20000 | [5] |
| H1299 | NSCLC | Wild-type | ~10000 | [9] |
| H460 | NSCLC | Wild-type | ~10000 | [9] |
| KG-1 | AML | EGFR-negative | Induces apoptosis | [10] |
| P39 | AML | EGFR-negative | Induces differentiation | [10] |
| HL-60 | AML | EGFR-negative | Induces differentiation | [10] |
| HEL | Erythroleukemia | JAK2 V617F | 2000 | [6] |
Key Off-Target Signaling Pathways
Erlotinib's influence extends to signaling cascades that are not directly downstream of EGFR. The following diagrams illustrate two of the most significant off-target pathways identified.
References
- 1. The effect of erlotinib on EGFR and downstream signaling in oral cavity squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. geneticsmr.org [geneticsmr.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Erlotinib Effectively Inhibits JAK2V617F Activity and Polycythemia Vera Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular basis of primary resistance to Erlotinib mesylate
An In-depth Technical Guide to the Molecular Basis of Primary Resistance to Erlotinib Mesylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Erlotinib, a tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR), has significantly improved outcomes for a subset of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, a significant portion of patients exhibit primary, or de novo, resistance, failing to respond to treatment from the outset. This guide provides a comprehensive overview of the molecular mechanisms underpinning this intrinsic resistance. We delve into EGFR-dependent alterations, primarily the T790M "gatekeeper" mutation, and EGFR-independent bypass pathways, including MET amplification and aberrations in the PI3K/AKT/mTOR signaling cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical signaling pathways to facilitate a deeper understanding for researchers and drug development professionals aiming to overcome this clinical challenge.
Introduction to Erlotinib and Primary Resistance
Erlotinib is a reversible, first-generation EGFR-TKI that competitively inhibits the ATP binding site of the EGFR kinase domain.[1] In NSCLC, specific activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21, lead to constitutive kinase activity and render tumors "addicted" to EGFR signaling.[2][3] Erlotinib effectively blocks this signaling, inducing tumor regression.
Despite these successes, 20-30% of patients with activating EGFR mutations do not respond to Erlotinib, a phenomenon known as primary or intrinsic resistance.[4] This resistance can be attributed to a variety of pre-existing molecular alterations that either prevent the drug from effectively binding to its target or activate parallel signaling pathways that maintain cell proliferation and survival.[5]
Mechanisms of Primary Resistance
The molecular drivers of primary resistance to Erlotinib can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.
EGFR-Dependent Resistance: The T790M Mutation
The most well-characterized mechanism of both acquired and primary resistance is a secondary mutation in the EGFR gene itself.
-
The T790M "Gatekeeper" Mutation : The substitution of threonine with methionine at position 790 (T790M) in exon 20 of the EGFR gene is the predominant on-target resistance mechanism.[6] This mutation, referred to as the "gatekeeper," does not prevent Erlotinib from binding but significantly increases the affinity of the EGFR kinase domain for ATP, thereby outcompeting the inhibitor.[5] While T790M is found in about 50% of acquired resistance cases, it can also be detected at a low frequency in TKI-naïve patients.[7][8][9] The presence of baseline EGFR T790M is associated with a low response rate to Erlotinib and shorter progression-free survival.[10][11] Studies have shown that baseline T790M occurs in less than 1% of all lung cancers and approximately 2% of EGFR-mutant lung cancers.[10]
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. JCI - Allelic dilution obscures detection of a biologically significant resistance mutation in EGFR-amplified lung cancer [jci.org]
- 4. Intrinsic Resistance to EGFR-Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small Cell Lung Cancer: Differences and Similarities with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poor response to erlotinib in patients with tumors containing baseline EGFR T790M mutations found by routine clinical molecular testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. periodicos.capes.gov.br [periodicos.capes.gov.br]
Erlotinib Mesylate: A Technical Guide to its Apoptosis Induction Mechanisms
Executive Summary: Erlotinib is a potent, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in the proliferation and survival of various cancer cells.[][2] Its clinical efficacy, particularly in non-small cell lung cancer (NSCLC) with specific EGFR mutations, is largely attributed to its ability to halt cell cycle progression and induce programmed cell death, or apoptosis.[][3] This technical guide provides an in-depth exploration of the molecular pathways through which erlotinib mesylate triggers apoptosis. It consolidates quantitative data, details common experimental protocols for its study, and visualizes the complex signaling cascades involved, offering a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: EGFR Inhibition
Erlotinib exerts its primary effect by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of EGFR.[] This action prevents EGFR autophosphorylation, a critical step for its activation following ligand binding.[4] The blockade of EGFR activation effectively shuts down major downstream signaling pathways that are crucial for tumor cell survival and growth, including the Ras/Raf/MAPK and PI3K/Akt pathways.[4][5] By disrupting these pro-survival signals, erlotinib shifts the cellular balance towards apoptosis.
Signaling Pathways of Erlotinib-Induced Apoptosis
Erlotinib triggers apoptosis through multiple, sometimes overlapping, signaling pathways. The specific pathway activated can depend on the cellular context, such as the cancer type, EGFR mutation status, and even the culture conditions (2D vs. 3D).[6]
The Intrinsic (Mitochondrial) Pathway
The mitochondrial pathway is a central mechanism for erlotinib-induced apoptosis.[7] Inhibition of EGFR signaling leads to the upregulation of the pro-apoptotic BH3-only protein BIM.[8] BIM is critical for activating the effector proteins BAX and BAK.[8][9] This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2, thus increasing the crucial BAX/Bcl-2 ratio.[4][7][10]
Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[9] This event causes a loss of the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors, including cytochrome c and Smac/DIABLO, into the cytoplasm.[4][9] Cytoplasmic cytochrome c binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, leading to the subsequent activation of executioner caspases like caspase-3 and ultimately, cell death.[11]
The Extrinsic and JNK-Mediated Pathways
In certain environments, such as 3D spheroid cultures which may better mimic in vivo tumors, erlotinib can activate different cell death programs.[6][12] Studies have shown that in 3D cultures of EGFR-mutant NSCLC cells, erlotinib induces apoptosis through an autophagy-TRAIL-JNK pathway.[6][13] This involves the upregulation of TNF-related apoptosis-inducing ligand (TRAIL), which activates the initiator caspase-8, a hallmark of the extrinsic pathway.[6][12]
Furthermore, erlotinib treatment can increase the production of intracellular reactive oxygen species (ROS).[4][14] This oxidative stress triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Activated JNK phosphorylates its substrate c-Jun, which in turn modulates the expression of Bcl-2 family proteins and caspases to promote apoptosis.[4] This ROS-dependent mechanism can be reversed by antioxidants like N-acetylcysteine (NAC).[4][14]
Quantitative Analysis of Apoptotic Induction
The pro-apoptotic effect of erlotinib has been quantified across various cancer cell lines. The data highlight its dose-dependent efficacy and impact on key molecular markers of apoptosis.
Table 1: In Vitro Efficacy of Erlotinib in NSCLC Cell Lines
| Cell Line | EGFR Status | IC50 Value (µM) | Duration (h) | Citation |
|---|---|---|---|---|
| A549 | Wild-Type | ~23 | 24 | [4] |
| H3255 | L858R Mutation | Dose-dependent | 48 | [8][9] |
| HCC827 | del E746-A750 | Dose-dependent | 24 |[12] |
Table 2: Erlotinib's Effect on Key Apoptotic Markers
| Cell Line | Treatment (Dose, Time) | Marker | Observation | Citation |
|---|---|---|---|---|
| A549 | 5-45 µM, 24h | Bax/Bcl-2 Ratio | Increased | [4] |
| A549 | 25 µM, 24h | Cleaved Caspase-3 | Increased | [4] |
| A549 | 10 µM, 24h | Apoptotic Cells (%) | Significantly Increased | [15] |
| L-02 (Hepatic) | 6.25-25 µM, 48h | Cleaved Caspase-3 | Increased | [7] |
| H3255 | Dose-dependent, 48h | Annexin V+ Cells (%) | Increased | [8] |
| A549 | 25 µM, 24h | Mitochondrial Potential | Decreased |[4] |
Key Experimental Protocols
Investigating erlotinib-induced apoptosis involves a suite of standard molecular and cell biology techniques. A generalized workflow is depicted below, followed by summaries of key protocols.
Apoptosis Quantification (Annexin V/PI Staining)
This flow cytometry-based assay is a standard method for detecting apoptosis.[16]
-
Cell Preparation: Culture cells to desired confluency and treat with various concentrations of erlotinib for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Harvesting: Detach adherent cells (e.g., with trypsin) or collect suspension cells by centrifugation. Wash cells with cold PBS.[15][16]
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[15]
-
Analysis: Analyze the stained cells promptly by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[16]
Analysis of Mitochondrial Membrane Potential (JC-1 Assay)
This assay measures the health of the mitochondria, which is compromised during intrinsic apoptosis.[4][17]
-
Cell Treatment: Treat cells with erlotinib as described above. A positive control like CCCP, a mitochondrial membrane potential disruptor, is often included.[4]
-
Staining: Harvest cells and resuspend in medium. Add JC-1 staining solution and incubate at 37°C.
-
Analysis: Analyze by flow cytometry. Healthy cells with high MMP will exhibit red fluorescence (JC-1 aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers). The shift from red to green fluorescence indicates apoptosis.[4]
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the apoptotic pathways.[15]
-
Lysate Preparation: Treat cells with erlotinib, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[15]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against Bax, Bcl-2, cleaved caspase-3, PARP, p-EGFR, total EGFR, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used for quantification.[10]
Conclusion
This compound is a cornerstone targeted therapy that leverages the induction of apoptosis to achieve its anti-cancer effects. Its mechanism is multifaceted, primarily initiating the intrinsic mitochondrial pathway through the modulation of Bcl-2 family proteins in EGFR-dependent cancer cells. However, emerging research reveals context-dependent activation of other pathways, including extrinsic and ROS-mediated signaling, particularly in more complex tumor models. A thorough understanding of these intricate molecular mechanisms, supported by robust quantitative and protocol-driven analysis, is essential for optimizing its clinical use and developing novel combination strategies to overcome resistance and enhance therapeutic outcomes.
References
- 2. drugs.com [drugs.com]
- 3. Erlotinib induces cell cycle arrest and apoptosis in hepatocellular cancer cells and enhances chemosensitivity towards cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]
- 7. Mitochondrial pathway-mediated apoptosis is associated with erlotinib-induced cytotoxicity in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Erlotinib induces mitochondrial-mediated apoptosis in human H3255 non-small-cell lung cancer cells with epidermal growth factor receptorL858R mutation through mitochondrial oxidative phosphorylation-dependent activation of BAX and BAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. erlotinib-induces-the-human-non-small-cell-lung-cancer-cells-apoptosis-via-activating-ros-dependent-jnk-pathways - Ask this paper | Bohrium [bohrium.com]
- 15. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
Preclinical Profile of Erlotinib Mesylate: A Deep Dive into Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Erlotinib mesylate, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Understanding the preclinical profile of this targeted therapy is crucial for designing and interpreting clinical trials, as well as for the development of novel combination strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and experimental workflows.
Pharmacodynamics: Targeting the EGFR Signaling Cascade
Erlotinib exerts its anti-tumor effects by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[4][5][6] This blockade disrupts key cellular processes involved in tumor growth, proliferation, and survival, primarily through the MAPK and PI3K/Akt pathways.[1][5][7]
Mechanism of Action
In Vitro Potency
Erlotinib demonstrates high potency against EGFR tyrosine kinase in both enzymatic and cell-based assays.
| Assay Type | Target | IC50 | Reference |
| Purified Kinase Assay | HER1/EGFR Tyrosine Kinase | 2 nM | [1] |
| Cell-Based Assay | EGFR Autophosphorylation | 20 nM | [1] |
In Vivo Efficacy in Xenograft Models
Preclinical studies in various human tumor xenograft models have consistently shown that Erlotinib induces tumor stasis or regression in a dose-dependent manner.[1][8] The antitumor activity is often correlated with the levels of EGFR expression and the inhibition of downstream signaling molecules like phosphorylated EGFR (pEGFR).[8][9]
| Tumor Model | Animal Model | Dosing Regimen | Antitumor Effect | Reference |
| HN5 (Head and Neck) | Nude Mice | 1.6 - 12.5 mg/kg, oral | Marked improvement in antitumor effect with increasing dose | [1] |
| H460a (NSCLC) | Athymic Nude Mice | 100 mg/kg, oral | 71% tumor growth inhibition | [8] |
| A549 (NSCLC) | Athymic Nude Mice | 100 mg/kg, oral | 93% tumor growth inhibition | [8] |
| A549 (NSCLC) | BALB/c Nude Mice | 20, 50 mg/kg/day, oral | Dose-dependent tumor suppression | [10] |
| SPC-A-1 (NSCLC) | BALB/c Nude Mice | 4, 12.5, 50 mg/kg, single oral dose | Dose-dependent inhibition of pEGFR | [9] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of Erlotinib has been characterized in several preclinical species, providing a basis for understanding its disposition in vivo.
Absorption
Erlotinib is orally bioavailable, with absorption influenced by food.[11] In human studies, bioavailability is approximately 60% in a fasted state and increases to nearly 100% with food.[2][11] Preclinical studies in mice have suggested some saturation of absorption at higher doses.[12]
Distribution
Erlotinib exhibits a large volume of distribution, indicating extensive tissue penetration.[11][13] It is highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[11]
Metabolism
Erlotinib is extensively metabolized, primarily in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[4][11][14] Minor contributions are made by CYP1A1, CYP1A2, and CYP2C8.[4][11] The primary metabolic pathways include O-demethylation of the side chains followed by oxidation.[15] The major active metabolite is OSI-420.[4]
Excretion
The majority of an administered dose of Erlotinib is eliminated in the feces (approximately 83%), with a smaller portion excreted in the urine (approximately 8%).[15] Less than 2% of the dose is excreted as unchanged drug, highlighting the importance of metabolism in its clearance.[15]
Pharmacokinetic Parameters in Preclinical Models
Quantitative pharmacokinetic data from preclinical studies are summarized below. It is important to note that these parameters can vary depending on the animal model, dose, and analytical methods used.
| Parameter | Species | Dose | Value | Reference |
| Tmax | Human | 150 mg | ~4 hours | [11] |
| Half-life (t1/2) | Human | 150 mg | 36.2 hours | [11][13] |
| Oral Clearance (CL/F) | Human | 150 mg | 3.95 L/h | [13] |
| Volume of Distribution (Vd/F) | Human | 150 mg | 233 L | [13] |
| IC50 (for pEGFR degradation) | Nude Mice (SPC-A-1 xenograft) | 4, 12.5, 50 mg/kg | 1.80 µg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are synthesized protocols for key experiments based on published studies.
Xenograft Tumor Model Studies
-
Cell Culture: Human cancer cell lines (e.g., A549, H460a for NSCLC) are cultured in appropriate media and conditions.[8][10]
-
Animal Models: Athymic (nude) mice are commonly used to prevent rejection of human tumor xenografts.[8][10]
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.[9][10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[10]
-
Drug Administration: Erlotinib is typically administered orally via gavage. The vehicle control often consists of the same formulation without the active drug.[9][10]
-
Monitoring: Tumor dimensions are measured regularly (e.g., daily or every few days) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.[8][10]
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from animals at various time points after Erlotinib administration via methods such as retro-orbital bleeding or tail vein sampling.[9]
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Erlotinib concentrations in plasma are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental or compartmental analysis.[9]
Pharmacodynamic (Biomarker) Analysis
-
Tissue Collection: Tumors are excised from treated and control animals at specified time points.[9]
-
Protein Extraction: Tumors are homogenized, and protein lysates are prepared.
-
Western Blotting: Protein levels of total EGFR and phosphorylated EGFR (pEGFR) are determined by Western blotting using specific antibodies.[9]
-
Quantification: Band intensities are quantified using densitometry to assess the degree of target inhibition.[9]
Logical Relationship: Dose, Exposure, and Response
The interplay between the administered dose of Erlotinib, the resulting plasma concentration (exposure), and the ultimate antitumor effect is a critical aspect of its preclinical characterization.
This logical flow underscores the importance of achieving sufficient drug exposure at the tumor site to effectively inhibit the EGFR target, which in turn leads to a therapeutic response. Preclinical PK/PD modeling is a valuable tool for quantitatively describing these relationships and for predicting optimal dosing regimens.[9][10]
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. ClinPGx [clinpgx.org]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Potency of Erlotinib Mesylate: Application Notes and Protocols for IC50 Determination in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Erlotinib mesylate in non-small cell lung cancer (NSCLC) cell lines. This document includes detailed protocols for common cytotoxicity assays, a summary of expected IC50 values, and a description of the underlying signaling pathways involved.
Introduction
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a crucial therapeutic agent in the treatment of NSCLC, particularly in patients harboring activating mutations in the EGFR gene.[1][3][4] The determination of the IC50 value is a fundamental step in the preclinical evaluation of Erlotinib, providing a quantitative measure of its potency in specific cancer cell lines. This allows for the comparison of drug efficacy across different cellular contexts and aids in the investigation of resistance mechanisms.
Data Presentation: this compound IC50 in NSCLC Cell Lines
The IC50 of Erlotinib can vary significantly among different NSCLC cell lines, primarily due to their EGFR mutation status. Cell lines with activating EGFR mutations are generally more sensitive to Erlotinib.
| Cell Line | EGFR Mutation Status | Reported IC50 Range (µM) |
| Sensitive | ||
| PC-9 | Exon 19 Deletion | 0.007 |
| H3255 | L858R | 0.012 |
| HCC827 | Exon 19 Deletion | 0.0065 - 0.022 |
| Resistant | ||
| A549 | Wild-Type | ~23 |
| H1299 | Wild-Type | ~65[5] |
| H1975 | L858R, T790M | >10 |
| H1650 | Exon 19 Deletion | 14.00 ± 1.19[6] |
| H358 | Wild-Type | >20 |
| H596 | Wild-Type | >20 |
| H661 | Wild-Type | >20 |
Note: IC50 values are dependent on experimental conditions (e.g., cell seeding density, incubation time) and the specific assay used. The values presented here are for comparative purposes.
Experimental Protocols
Two common and reliable methods for determining the IC50 of Erlotinib in adherent NSCLC cell lines are the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for drug dissolution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or a solution of 40% v/v dimethylformamide in 2% glacial acetic acid with 16% w/v SDS, pH 4.7)[8]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of Erlotinib in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM). A 1:3 or 1:4 serial dilution is often suitable when the approximate IC50 is known.[9]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired exposure time (typically 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570-590 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of fixed cells, providing a measure of total biomass.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization solution (10 mM Tris base solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After drug incubation, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate at 4°C for at least 1 hour to fix the cells.[11]
-
-
Staining:
-
Remove the supernatant and wash the plates five times with the wash solution.
-
Allow the plates to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
-
Washing and Solubilization:
-
Remove the SRB solution and quickly wash the plates four times with the wash solution to remove unbound dye.[11]
-
Allow the plates to air dry completely.
-
Add 200 µL of solubilization solution to each well.
-
Shake the plate for 5-10 minutes to dissolve the protein-bound dye.
-
-
Measurement and Data Analysis:
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition by Erlotinib
Erlotinib exerts its therapeutic effect by targeting the EGFR signaling pathway, which is often dysregulated in NSCLC.[4] Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates its tyrosine kinase domain.[1] This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and invasion.[1][13] Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking the activation of these downstream pathways.[1]
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of Erlotinib involves several key steps, from initial cell culture to final data analysis.
Caption: General experimental workflow for IC50 determination.
References
- 1. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Erlotinib Mesylate Stock Solution for In Vitro Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively and reversibly binding to the ATP-binding site within the catalytic domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signal transduction pathways.[1][2][3] This inhibition ultimately leads to cell cycle arrest and apoptosis in EGFR-expressing tumor cells.[3] Due to its critical role in cancer research, the accurate and consistent preparation of Erlotinib solutions for in vitro assays is paramount for obtaining reliable and reproducible experimental results.
This document provides a detailed protocol for the preparation, storage, and handling of Erlotinib mesylate stock solutions for use in cell culture and other in vitro applications.
Physicochemical Properties
Erlotinib is supplied as a crystalline solid, with the mesylate salt form being commonly used in research.[4] Understanding its physical and chemical properties, particularly its solubility, is essential for proper stock solution preparation.
Table 1: Physicochemical Data for Erlotinib and its Mesylate Salt
| Property | Erlotinib (Base) | This compound |
| Chemical Formula | C₂₂H₂₃N₃O₄ | C₂₃H₂₇N₃O₇S |
| Molecular Weight | 393.4 g/mol [4] | 489.54 g/mol [2] |
| Appearance | Crystalline solid[4] | Powder |
| Storage (Solid) | -20°C, stable for ≥ 4 years[4] | -20°C for 3 years; 4°C for 2 years[2] |
Table 2: Solubility Data for Erlotinib
| Solvent | Solubility (Erlotinib Base) | Notes |
| DMSO | 25-100 mg/mL[4][5][6] | The most common and recommended solvent for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |
| Dimethylformamide (DMF) | ~50 mg/mL[4] | An alternative to DMSO. |
| Ethanol | 0.25 mg/mL to 10 mg/mL (with warming)[4][6] | Significantly lower solubility compared to DMSO. Warming may be required to achieve higher concentrations. |
| Aqueous Buffers (e.g., PBS) | Sparingly to very poorly soluble (~5-20 µM)[4][6][7] | Direct dissolution in aqueous media is not recommended for stock solutions due to low solubility.[7] |
Mechanism of Action: EGFR Signaling Pathway Inhibition
Erlotinib exerts its therapeutic effect by targeting the EGFR signaling cascade. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation initiates several downstream signaling pathways, including the Ras/MAPK and STAT pathways, which promote cell proliferation, survival, and differentiation.[3][8] Erlotinib blocks this initial activation step, leading to the inhibition of these downstream signals.[3]
Caption: Erlotinib inhibits EGFR autophosphorylation, blocking downstream signaling.
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. It is critical to use aseptic techniques in a biological safety cabinet when preparing solutions for cell culture.
Materials and Equipment:
-
This compound powder (MW: 489.54 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Biological safety cabinet
Procedure:
-
Pre-Weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 489.54 g/mol x 1000 mg/g = 4.90 mg
-
-
-
Weighing: Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Dissolution:
-
Add the calculated volume of sterile, anhydrous DMSO to the tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[6]
-
-
Sterilization (Optional): If the DMSO used was not sterile, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in sterile polypropylene microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term storage (up to 1 year).[5][6][9]
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound and precipitation.[5][6]
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into sterile cell culture medium to achieve the desired final concentration (typical working concentrations range from 0.1 µM to 10 µM).[6]
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Once diluted in aqueous medium, the solution should be used promptly. It is not recommended to store aqueous working solutions for more than one day.[4]
Safety and Handling
This compound should be handled as a potentially hazardous compound.[4]
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
References
- 1. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of p-EGFR Following Erlotinib Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in response to treatment with Erlotinib mesylate. Erlotinib is a potent tyrosine kinase inhibitor (TKI) that specifically targets EGFR, playing a crucial role in cancer therapy research and development.[1][2][3] These application notes offer comprehensive methodologies, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental procedures.
Introduction to EGFR and Erlotinib
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[4][5] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues.[6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in regulating cellular processes like proliferation, survival, and migration.[4][7][8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][9]
This compound is a small-molecule inhibitor that reversibly binds to the ATP-binding site within the EGFR tyrosine kinase domain.[2][3] This competitive inhibition prevents EGFR autophosphorylation and subsequently blocks the activation of its downstream signaling pathways, ultimately leading to an anti-proliferative effect on tumor cells.[1][8] Western blotting is a fundamental technique used to detect the levels of phosphorylated EGFR (p-EGFR), providing a direct measure of Erlotinib's inhibitory efficacy.[10][11][12]
Data Presentation: Quantitative Analysis of p-EGFR Inhibition by Erlotinib
The following tables summarize quantitative data from representative studies, demonstrating the dose-dependent and time-dependent inhibition of EGFR phosphorylation by Erlotinib.
Table 1: Dose-Dependent Inhibition of p-EGFR
| Erlotinib Concentration | Cell Line | Treatment Time | % Inhibition of p-EGFR (Normalized to Total EGFR) | Reference |
| 0.1 µM | A-431 | 1 hour | ~25% | [13] |
| 1 µM | A-431 | 1 hour | ~75% | [13] |
| 10 µM | A-431 | 1 hour | >90% | [13] |
| 0.5 µM | Calu-3 | 24 hours | Significant Inhibition | [14] |
| 5 µM | HNSCC cell lines | 2 hours | Variable, cell line dependent | [10] |
Table 2: Time-Dependent Inhibition of p-EGFR
| Erlotinib Concentration | Cell Line | Treatment Time | % Inhibition of p-EGFR (Normalized to Total EGFR) | Reference |
| 4.0 mg/kg (in vivo) | SPC-A-1 xenografts | 3 hours | ~80-90% | [15] |
| 4.0 mg/kg (in vivo) | SPC-A-1 xenografts | 17 hours | <20% (reverted) | [15] |
| 50.0 mg/kg (in vivo) | SPC-A-1 xenografts | 3 hours | ~90% | [15] |
| 50.0 mg/kg (in vivo) | SPC-A-1 xenografts | 17 hours | ~20% (reverted) | [15] |
Experimental Protocols
Cell Culture and Erlotinib Treatment
-
Cell Seeding: Plate cancer cells (e.g., A-431, which overexpresses EGFR) in complete growth medium and allow them to adhere and reach 70-80% confluency.[4]
-
Serum Starvation (Optional but Recommended): To reduce basal EGFR phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Erlotinib Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[13] Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations.
-
Treatment:
-
For dose-response experiments, treat the cells with varying concentrations of Erlotinib (e.g., 0.1 µM to 10 µM) for a fixed duration (e.g., 1-2 hours).[13]
-
For time-course experiments, treat the cells with a fixed concentration of Erlotinib for different durations.
-
Include a vehicle control (DMSO) and an untreated control.
-
-
EGF Stimulation (Optional): To induce robust EGFR phosphorylation, you can stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-30 minutes) before cell lysis.[4][13] For Erlotinib-treated samples, pre-treat with the inhibitor before adding EGF.
Protein Extraction (Cell Lysis)
-
Aspiration: After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins. A common choice is RIPA buffer supplemented with inhibitors.
-
Cell Lysis: Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel until adequate separation is achieved. The predicted molecular weight of EGFR is approximately 175 kDa.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (e.g., anti-p-EGFR Tyr1068 or Tyr1173) and total EGFR overnight at 4°C with gentle agitation.[10] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used. Recommended antibody dilutions should be determined empirically but often range from 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal to account for any variations in protein loading. Further normalization to the loading control can also be performed.
Visualizations
EGFR Signaling Pathway and Erlotinib Inhibition
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EGFR (EGFR) | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMPDB [smpdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Erlotinib Induces Dry Skin via Decreased in Aquaporin-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 14. Combined use of anti-ErbB monoclonal antibodies and erlotinib enhances antibody-dependent cellular cytotoxicity of wild-type erlotinib-sensitive NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following Erlotinib Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib mesylate is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is a targeted therapy used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and pancreatic cancer, where EGFR is often overexpressed or mutated.[1][2] Erlotinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[3] Assessing the cytotoxic and cytostatic effects of Erlotinib on cancer cells is a critical step in preclinical drug development and for understanding its mechanism of action. This document provides detailed protocols for two common cell viability assays, the MTT and CellTiter-Glo® assays, used to evaluate the efficacy of this compound in vitro.
Mechanism of Action: EGFR Signaling Pathway
Erlotinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for various signaling proteins. This initiates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which promote cell proliferation, survival, and metastasis.[4][5] Erlotinib blocks the initial autophosphorylation step, thereby inhibiting these downstream signals and leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Caption: EGFR Signaling Pathway and Inhibition by Erlotinib.
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the effect of Erlotinib on cell viability involves several key steps, from cell culture preparation to data analysis. This standardized process ensures reproducibility and accurate determination of the drug's efficacy.
Caption: General Experimental Workflow for In Vitro Drug Screening.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Erlotinib in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A-431 | Epidermoid Carcinoma | 1.53 |
| SK-BR-3 | Breast Cancer | 3.98 |
| BT-474 | Breast Cancer | 5.01 |
| T-47D | Breast Cancer | 9.80 |
| KYSE410 | Esophageal Cancer | 5.00 ± 0.46 |
| KYSE450 | Esophageal Cancer | 7.60 ± 0.51 |
| H1650 | Non-Small Cell Lung Cancer (NSCLC) | 14.00 ± 1.19 |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 11.81 ± 1.02 |
| BxPC-3 | Pancreatic Cancer | 1.26 |
| AsPc-1 | Pancreatic Cancer | 5.8 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | >20 |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | >20 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density, incubation time, and the specific assay used. The data presented here are compiled from various studies for comparative purposes.[1][2][6][7]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (stock solution prepared in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Erlotinib Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test is 0.01 to 100 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of Erlotinib-containing medium to the respective wells.
-
Add 100 µL of medium with the same concentration of DMSO as the highest drug concentration to the control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which is an indicator of metabolically active cells.[11] The assay procedure involves adding a single reagent directly to cells cultured in serum-supplemented medium.
Materials:
-
This compound (stock solution prepared in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Erlotinib Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the various concentrations of Erlotinib-containing medium to the respective wells.
-
Add 100 µL of medium with the corresponding DMSO concentration to the control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12][13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Data Analysis
For both assays, cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of Erlotinib that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. ClinPGx [clinpgx.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. texaschildrens.org [texaschildrens.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 13. OUH - Protocols [ous-research.no]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Erlotinib Mesylate
Introduction
Erlotinib mesylate is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a targeted therapy agent used primarily in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] The mechanism of action involves competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of EGFR.[1] This action blocks receptor autophosphorylation and disrupts downstream signaling cascades, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for cancer cell proliferation and survival.[1][3][4] By inhibiting these pro-survival signals, Erlotinib can effectively induce cell cycle arrest and programmed cell death, or apoptosis, in tumor cells that overexpress or have activating mutations in EGFR.[1][2][5]
Flow cytometry, in conjunction with Annexin V and propidium iodide (PI) staining, provides a rapid and quantitative method for analyzing apoptosis at the single-cell level.[6][7] The assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to identify early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[8] This dual-staining method enables the distinction among viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[10]
Signaling Pathway of Erlotinib-Induced Apoptosis
Erlotinib exerts its pro-apoptotic effects by targeting the EGFR signaling pathway. Under normal conditions, ligand binding (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways that promote cell survival and proliferation. Erlotinib blocks this initial phosphorylation step. This inhibition leads to the downregulation of anti-apoptotic proteins (like Mcl-1 and Bcl-2) and the activation of pro-apoptotic cascades, including the caspase family, ultimately leading to programmed cell death.[5][11]
Experimental Workflow
The general procedure for analyzing Erlotinib-induced apoptosis involves several key steps: cell culture, induction of apoptosis by treating cells with Erlotinib, staining the cells with Annexin V and PI, and finally, acquiring and analyzing the data using a flow cytometer.
Protocol: Apoptosis Detection with Annexin V/PI Staining
This protocol provides a detailed method for quantifying apoptosis in cells treated with this compound using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
1. Materials and Reagents
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile and cold
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[8][14]
-
Deionized water
-
5 mL polystyrene tubes for flow cytometry
-
Flow cytometer
2. Cell Culture and Treatment
-
Seed cells in a T25 culture flask or 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1 x 10⁶ cells per flask).[8]
-
Incubate the cells for 24-48 hours under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0 µM, 6.25 µM, 12.5 µM, 25 µM).[14] A vehicle control (DMSO) corresponding to the highest concentration of Erlotinib should be included.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Erlotinib or the vehicle control.
-
Incubate the cells for a predetermined period, for example, 48 hours, to induce apoptosis.[14]
3. Cell Staining Protocol
-
Preparation: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare a sufficient volume for washing and resuspending the cells.
-
Harvesting: After incubation, collect the culture medium from each flask/well, which contains floating apoptotic cells.[8] Transfer to separate 15 mL conical tubes.
-
Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and combine these cells with their respective supernatant collected in the previous step.[8]
-
Washing: Centrifuge the cell suspensions at approximately 500 x g for 5 minutes at 4°C.[9] Discard the supernatant.
-
Wash the cell pellets twice with cold PBS, centrifuging after each wash.[8]
-
Staining: Carefully decant the final PBS wash and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14][15]
-
Transfer the 100 µL cell suspension to a 5 mL flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[14] Note: The optimal volume of staining reagents may vary depending on the cell type and kit manufacturer and should be titrated.[15]
-
Gently vortex the tubes and incubate them for 15-20 minutes at room temperature in the dark.[15]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[15] Do not wash the cells after staining.
-
Analyze the samples by flow cytometry immediately, preferably within 1 hour.[15]
4. Flow Cytometry and Data Analysis
-
Controls: Prepare the following controls for setting up compensation and quadrants:
-
Unstained cells.
-
Cells stained only with Annexin V-FITC.
-
Cells stained only with Propidium Iodide.
-
-
Acquisition: Use a flow cytometer to analyze the samples. For each sample, collect a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analysis: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) properties.
-
Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Use the control samples to set the quadrants to define the four cell populations:
-
Record the percentage of cells in each quadrant for each treatment condition.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different treatment conditions.
Table 1: Dose-Dependent Effect of Erlotinib on Apoptosis in Cancer Cells after 48-Hour Treatment
| Erlotinib Conc. (µM) | Viable Cells (%) (Q3: AnnV-/PI-) | Early Apoptotic Cells (%) (Q4: AnnV+/PI-) | Late Apoptotic/Necrotic Cells (%) (Q2: AnnV+/PI+) | Necrotic Cells (%) (Q1: AnnV-/PI+) | Total Apoptotic Cells (%) (Q2 + Q4) |
| 0 (Control) | 94.5 ± 1.2 | 2.5 ± 0.5 | 2.0 ± 0.4 | 1.0 ± 0.3 | 4.5 ± 0.9 |
| 6.25 | 75.3 ± 2.5 | 12.1 ± 1.1 | 10.4 ± 1.3 | 2.2 ± 0.6 | 22.5 ± 2.4 |
| 12.50 | 50.1 ± 3.1 | 22.8 ± 1.9 | 24.5 ± 2.2 | 2.6 ± 0.7 | 47.3 ± 4.1 |
| 25.00 | 25.9 ± 2.8 | 28.3 ± 2.0 | 42.1 ± 3.5 | 3.7 ± 0.9 | 70.4 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments. This table is a representative example based on typical results seen in such studies.[10][14]
References
- 1. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 2. Erlotinib induces cell cycle arrest and apoptosis in hepatocellular cancer cells and enhances chemosensitivity towards cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]
- 13. Erlotinib induces the human non-small-cell lung cancer cells apoptosis via activating ROS-dependent JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial pathway-mediated apoptosis is associated with erlotinib-induced cytotoxicity in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
Application Notes: Erlotinib Mesylate for Studying Drug Resistance in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erlotinib is a potent and selective inhibitor of the human epidermal growth factor receptor (EGFR) tyrosine kinase.[] It functions as a reversible, first-generation tyrosine kinase inhibitor (TKI) by competitively binding to the adenosine triphosphate (ATP) binding site within the EGFR's intracellular domain.[][2][3][4] This action blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and Ras/MAPK cascades.[][5] Erlotinib is particularly effective in treating non-small cell lung cancers (NSCLC) that harbor activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[6]
Despite initial efficacy, the clinical utility of erlotinib is often limited by the development of acquired resistance.[7][8] Studying the mechanisms of this resistance is crucial for developing next-generation therapies and combination strategies. Cancer cell lines provide an invaluable in vitro model system for this purpose.
Key Mechanisms of Erlotinib Resistance
Acquired resistance to erlotinib in cancer cells typically arises from two primary mechanisms:
-
On-Target Alterations: This involves secondary mutations within the EGFR gene itself. The most common is the T790M "gatekeeper" mutation in exon 20.[9] This substitution of a threonine with a bulkier methionine residue is thought to increase the receptor's affinity for ATP, thereby reducing the competitive binding of erlotinib.[4]
-
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR.[7] This can include the amplification of other receptor tyrosine kinases, such as MET, which can then activate downstream effectors like PI3K/Akt independently of EGFR.[4][10] Another identified mechanism involves the activation of the integrin β1/Src/Akt signaling pathway.[7]
Quantitative Data
Table 1: Erlotinib IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes reported IC50 values for erlotinib in both sensitive and resistant cancer cell lines, demonstrating the significant shift in sensitivity upon the development of resistance.
| Cell Line | Cancer Type | EGFR Status | Erlotinib Sensitivity | IC50 Value | Citation(s) |
| HCC827 | NSCLC | Activating (delE746-A750) | Sensitive | 4 nM | [11] |
| NCI-H3255 | NSCLC | Activating (L858R) | Sensitive | 41 nM | [11] |
| PC9 | NSCLC | Activating (delE746-A750) | Sensitive | ~10-100 nM | [8][12] |
| NCI-H1975 | NSCLC | Double Mutant (L858R + T790M) | Resistant | 4.3 µM | [11] |
| HCC827-TR | NSCLC | delE746-A750 + Acquired Resistance | Resistant | >1 µM | [13] |
| A549 | NSCLC | Wild-Type | Resistant | ~23-29 µM | [14][15] |
| H1299 | NSCLC | Wild-Type | Resistant | ~65 µM | [12] |
| QG56 | NSCLC | Wild-Type | Resistant | 8.9 µM | [11] |
| U87 | Glioblastoma | Wild-Type | Resistant | ~10 µM | [16] |
| U251 | Glioblastoma | Wild-Type | Resistant | ~30-35 µM | [16] |
Diagrams and Visualizations
EGFR Signaling and Erlotinib's Mechanism of Action```dot
Caption: Primary mechanisms of acquired resistance to Erlotinib.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for the in-vitro generation of Erlotinib-resistant cell lines.
Experimental Protocols
Protocol 1: Generation of Erlotinib-Resistant Cancer Cell Lines
This protocol describes the generation of an acquired resistance cell line model using a stepwise dose-escalation method. [17] Materials:
-
Erlotinib-sensitive parental cancer cell line (e.g., HCC827, PC9).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Erlotinib mesylate stock solution (e.g., 10 mM in DMSO).
-
Standard cell culture equipment (incubator, flasks, plates).
Procedure:
-
Initial Seeding: Culture the parental cell line under normal conditions until it reaches 70-80% confluency.
-
Starting Dose: Begin by exposing the cells to a low concentration of erlotinib, typically around the IC10 to IC20 value determined from a preliminary MTT assay.
-
Continuous Exposure: Maintain the cells in the erlotinib-containing medium. Initially, significant cell death is expected. Replace the medium every 2-3 days.
-
Dose Escalation: Once the surviving cells resume proliferation and reach approximately 70% confluency, passage them and increase the erlotinib concentration by a small increment (e.g., 1.5 to 2-fold).
-
Iterative Process: Repeat Step 4 for several months. [17]The gradual increase in drug pressure selects for resistant clones.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate steadily in a high concentration of erlotinib (e.g., >1 µM). [13]7. Maintenance: Continuously culture the established resistant cell line (e.g., HCC827-ER) in medium containing the maintenance concentration of erlotinib to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability/Cytotoxicity (MTT) Assay
This protocol is used to determine the IC50 of erlotinib in parental and resistant cell lines.
Materials:
-
Parental and resistant cell lines.
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS). [18]* DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight. [15][19]2. Drug Treatment: Prepare serial dilutions of erlotinib in culture medium. Remove the old medium from the plates and add 100 µL of the erlotinib dilutions to the respective wells. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. [11][17]4. MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for an additional 3-4 hours. [15][16][18]During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [18][19]6. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 550-590 nm using a microplate reader. [15]7. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the erlotinib concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blot Analysis of EGFR Signaling
This protocol is used to assess the phosphorylation status of EGFR and key downstream proteins.
Materials:
-
Parental and resistant cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-Actin). [20][21][22]* HRP-conjugated secondary antibodies.
-
Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with the desired concentration of erlotinib (e.g., 100 nM for sensitive, 1 µM for resistant) or vehicle (DMSO) for a specified time (e.g., 2-24 hours). [23]2. Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis. [21]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels, and then to a loading control like β-Actin. [23]Compare the inhibition of signaling between sensitive and resistant cells.
References
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Erlotinib - Wikipedia [en.wikipedia.org]
- 5. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanism of acquired drug resistance in the EGFR‐TKI resistant cell line HCC827‐TR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phcogj.com [phcogj.com]
- 16. Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. How to Achieve Therapeutic Response in Erlotinib-Resistant Head and Neck Squamous Cell Carcinoma? New Insights from Stable Isotope Labeling with Amino Acids in Cell Culture-Based Quantitative Tyrosine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Erlotinib Mesylate Resistance in Lung Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Erlotinib mesylate resistance in lung cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Erlotinib in EGFR-mutant non-small cell lung cancer (NSCLC)?
The most common mechanisms of acquired resistance to Erlotinib include:
-
Secondary EGFR Mutations: The most frequent is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2][3] This mutation increases the affinity of EGFR for ATP, which reduces the binding efficacy of Erlotinib.[2] Other, less common secondary mutations have also been identified.[2]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent EGFR blockade. Key examples include:
-
MET Amplification: Amplification of the MET proto-oncogene can lead to EGFR-independent activation of downstream signaling pathways, such as PI3K/Akt, often through phosphorylation of ERBB3.[3][4] MET amplification is observed in 5-20% of Erlotinib-resistant cases.[4][5]
-
HER2 (ErbB2) Amplification: Increased HER2 signaling can also drive resistance.
-
Integrin β1/Src/Akt Pathway: Increased expression of integrin β1 and Src can lead to Akt activation, promoting cell survival despite EGFR inhibition.[6]
-
IGF1R Signaling: Activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway has been implicated in resistance.[7]
-
-
Phenotypic Transformation: In some cases, lung adenocarcinoma cells can undergo a histological transformation into other types, such as small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[3] Epithelial-to-mesenchymal transition (EMT) has also been linked to Erlotinib resistance.[8][9]
-
Aberrations in Downstream Signaling: This can include mutations in downstream components like PIK3CA or loss of the tumor suppressor PTEN, leading to constitutive activation of the PI3K/Akt pathway.[2][10][11]
Q2: How can I establish an Erlotinib-resistant lung cancer cell line in the lab?
To establish an Erlotinib-resistant cell line, you can culture an Erlotinib-sensitive EGFR-mutant cell line (e.g., PC-9, HCC827) in the continuous presence of Erlotinib.[6][7] The general protocol involves a stepwise increase in the drug concentration over several months.
Experimental Workflow for Developing Erlotinib-Resistant Cell Lines
Caption: Workflow for generating Erlotinib-resistant lung cancer cell lines.
Q3: What are the therapeutic strategies to overcome Erlotinib resistance?
Several strategies are employed to overcome Erlotinib resistance:
-
Next-Generation EGFR TKIs:
-
Combination Therapies:
-
With MET inhibitors (e.g., Crizotinib, Capmatinib): For tumors with MET amplification, a combination of an EGFR TKI and a MET inhibitor can be effective.[8][14]
-
With Chemotherapy (e.g., Cisplatin): Combining Erlotinib with cytotoxic chemotherapy can have synergistic effects.[15]
-
With other targeted agents:
-
TGF-β inhibitors: Can suppress the increased motility of resistant cells.[16]
-
Survivin inhibitors (e.g., YM155): Can restore apoptosis in resistant cells, particularly those with PTEN loss.[10]
-
PHGDH inhibitors (e.g., NCT-503): Targeting the serine biosynthesis pathway enzyme PHGDH can re-sensitize resistant cells to Erlotinib.[17][18]
-
-
Troubleshooting Guide
Problem 1: My Erlotinib-sensitive cell line (e.g., PC-9, HCC827) is showing unexpected resistance to Erlotinib in my experiments.
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity: | - Verify the identity of your cell line using short tandem repeat (STR) profiling. - Check for mycoplasma contamination, which can alter cellular responses. - Obtain a new, low-passage aliquot of the cell line from a reputable cell bank. |
| Reagent Issues: | - Confirm the concentration and activity of your Erlotinib stock. Prepare a fresh stock solution and test it on a known sensitive cell line. - Ensure proper storage of Erlotinib as per the manufacturer's instructions. |
| Experimental Conditions: | - Review your cell seeding density. Over-confluent cultures can exhibit contact inhibition and altered drug sensitivity. - Check the serum concentration in your culture medium, as growth factors in serum can sometimes interfere with TKI activity. |
Problem 2: I have successfully generated an Erlotinib-resistant cell line, but I don't detect the T790M mutation.
| Possible Cause | Troubleshooting Step |
| Alternative Resistance Mechanisms: | - Investigate bypass pathway activation: - MET Amplification: Perform FISH or qPCR to assess MET gene copy number. Use Western blotting to check for increased MET and phospho-MET levels.[4] - HER2 Amplification: Check for HER2 amplification and protein expression. - Src/Akt Activation: Analyze the phosphorylation status of Src and Akt via Western blotting.[6] - Investigate Phenotypic Changes: - Epithelial-to-Mesenchymal Transition (EMT): Assess the expression of EMT markers (e.g., decreased E-cadherin, increased Vimentin) by Western blotting or immunofluorescence.[8][19] |
| Sensitivity of Detection Method: | - The T790M mutation may be present in a subclonal population. Use a more sensitive detection method than Sanger sequencing, such as a mutant-enriched PCR or next-generation sequencing (NGS).[1] |
References
- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. pnas.org [pnas.org]
- 5. Waxing and waning of MET amplification in EGFR mutated NSCLC in response to presence and absence of erlotinib selection pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. IGF1R depletion facilitates MET-amplification as mechanism of acquired resistance to erlotinib in HCC827 NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET amplification and epithelial-to-mesenchymal transition exist as parallel resistance mechanisms in erlotinib-resistant, EGFR-mutated, NSCLC HCC827 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Erlotinib-cisplatin combination inhibits growth and angiogenesis through c-MYC and HIF-1α in EGFR-mutated lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined treatment with erlotinib and a transforming growth factor-β type I receptor inhibitor effectively suppresses the enhanced motility of erlotinib-resistant non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overcoming erlotinib resistance in EGFR mutation-positive lung adenocarcinomas through repression of phosphoglycerate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overcoming erlotinib resistance in EGFR mutation-positive lung adenocarcinomas through repression of phosphoglycerate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Erlotinib Mesylate Dosage for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Erlotinib mesylate in in vitro settings. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Erlotinib is a potent and selective, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][] It competitively binds to the ATP-binding site within the intracellular domain of EGFR, preventing receptor autophosphorylation.[][3] This action blocks downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MAPK pathways, which are critical for cancer cell proliferation, survival, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis.[1][4]
Q2: How should I prepare and store an this compound stock solution?
A2: this compound is poorly soluble in water but readily soluble in dimethyl sulfoxide (DMSO).[][5][6] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, by dissolving the powder in DMSO.[5][6][7] To prepare a 10 mM stock from 10 mg of Erlotinib (molecular weight: 393.44 g/mol ), you would reconstitute it in 2.54 mL of DMSO.[6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored desiccated at -20°C.[5][6] Once in solution, it is advisable to use it within three months to prevent loss of potency.[5][6]
Q3: What is a typical effective concentration range for Erlotinib in in vitro experiments?
A3: The effective concentration of Erlotinib varies significantly depending on the cell line's genetic background, particularly its EGFR mutation status.
-
For sensitive cell lines (e.g., those with EGFR exon 19 deletions or L858R mutations like PC9), the IC50 (the concentration that inhibits 50% of cell growth) can be in the low nanomolar range, around 30 nM.[8]
-
For less sensitive or resistant cell lines , the required concentration can be much higher, ranging from the low micromolar (1-10 µM) to over 20 µM.[9][10][11]
-
For mechanistic studies, such as inhibiting EGFR phosphorylation, a pre-treatment of 0.1-10 µM for 30 minutes to 2 hours is often effective before stimulating with EGF.[5][6][9]
Q4: How long should I treat my cells with Erlotinib?
A4: The duration of treatment depends on the specific assay:
-
Phosphorylation Studies (Western Blot): Short-term treatment, typically 30 minutes to 2 hours, is sufficient to observe inhibition of EGFR phosphorylation.[5][6]
-
Cell Viability/Proliferation Assays (MTT, etc.): Longer incubation times are generally required. A 72-hour treatment is a common standard to determine the IC50 value.[8][9][12] However, durations can range from 24 hours to several days depending on the cell line's doubling time and the experimental design.[13][14][15]
Q5: What factors can influence the efficacy of Erlotinib in my experiments?
A5: Several factors can impact your results:
-
EGFR Mutation Status: This is the most critical factor. Cell lines with activating EGFR mutations are generally much more sensitive than those with wild-type EGFR or resistance mutations like T790M.[16][17]
-
Solubility and Stability: Erlotinib has poor aqueous solubility which is pH-dependent (solubility decreases as pH increases).[18] Ensure the final concentration of DMSO in your culture media is low (typically <0.5%) to avoid solvent toxicity and drug precipitation.
-
Cell Culture Conditions: The use of 2D versus 3D cell culture models can alter drug sensitivity and the mechanism of cell death.[19] Cells in 3D spheroids are often more resistant than in 2D monolayers.[19]
-
Prior Cell Treatments: Previous exposure to other chemotherapeutic agents, such as cisplatin, has been shown to reduce a cell line's sensitivity to subsequent Erlotinib treatment.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability. | 1. Cell Line Resistance: The cell line may have wild-type EGFR, a resistance mutation (e.g., T790M), or activate alternative survival pathways.[16] 2. Sub-optimal Concentration: The concentrations tested may be too low for the specific cell line. 3. Drug Insolubility: Erlotinib may have precipitated out of the culture medium. 4. Short Treatment Duration: The incubation time may be insufficient to induce a measurable effect on cell proliferation. | 1. Verify Cell Line Genotype: Confirm the EGFR mutation status of your cell line. Use a known sensitive cell line (e.g., PC9, HCC827) as a positive control. 2. Perform a Dose-Response Curve: Test a broader range of concentrations (e.g., 10 nM to 50 µM). 3. Check for Precipitation: Visually inspect the culture medium after adding the drug. Ensure the final DMSO concentration is minimal. 4. Extend Incubation Time: Increase the treatment duration to 72 hours or longer, depending on the cell's growth rate. |
| High variability and poor reproducibility between experiments. | 1. Inconsistent Stock Solution: Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. 3. Inconsistent Seeding Density: Variation in the initial number of cells plated. | 1. Prepare Fresh Aliquots: Aliquot new stock solutions of Erlotinib and avoid reusing thawed aliquots. Store at -20°C.[5][6] 2. Standardize Cell Passage: Use cells within a consistent and low passage number range for all experiments. 3. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase during treatment and that control wells do not become over-confluent by the end of the assay. |
| Unexpected cytotoxicity in control (vehicle-treated) cells. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | 1. Reduce Solvent Concentration: Ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.5% and ideally below 0.1%. Run a vehicle-only control to assess solvent toxicity. |
Data Presentation
Table 1: IC50 Values of Erlotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 Concentration | Citation(s) |
| PC9 | Non-Small Cell Lung | Exon 19 Deletion | ~30 nM | [8] |
| H3255 | Non-Small Cell Lung | L858R Mutation | 29 nM | [9] |
| A549 | Non-Small Cell Lung | Wild-Type | >20 µM | [9] |
| BxPC-3 | Pancreatic | Wild-Type | 1.26 µM | [10] |
| AsPc-1 | Pancreatic | KRAS Mutant | 5.8 µM | [10] |
| KYSE410 | Esophageal Squamous | Not Specified | 5.00 µM | [11] |
| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | 0.42 µM (HTRF assay) | [9] |
Note: IC50 values can vary based on the specific assay conditions and duration of treatment.
Table 2: Solubility of this compound
| Solvent | Solubility | Citation(s) |
| Water | Very slightly soluble (~5-20 µM) | [5][6][18] |
| DMSO | 100 mg/mL | [][5][6] |
| Ethanol | 10 mg/mL (with warming) | [][5][6] |
| Methanol | Slightly soluble | [18] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of Erlotinib.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO₂.[12]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for EGFR Phosphorylation
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Erlotinib (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours.[6]
-
Ligand Stimulation: Stimulate the cells with human Epidermal Growth Factor (hEGF) at a concentration like 100 ng/mL for 5-10 minutes to induce EGFR phosphorylation.[6]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068) and total EGFR. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: Mechanism of action of Erlotinib on the EGFR signaling pathway.
Caption: General experimental workflow for determining Erlotinib IC50.
References
- 1. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. SMPDB [smpdb.ca]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 12. Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Erlotinib Mesylate in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erlotinib mesylate in cell-based assays. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell-based assays?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound.[1][2][3] It can be dissolved in DMSO at concentrations as high as 100 mg/mL.[2][4] For cell culture applications, a high-concentration stock solution (e.g., 10 mM) is prepared in DMSO and then serially diluted to the final working concentration in the cell culture medium.
Q2: I observed precipitation when I added my this compound stock solution to the cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation is a common issue and is due to the low aqueous solubility of Erlotinib, which is a BCS Class II drug (low solubility, high permeability).[5][6][7] Erlotinib is poorly soluble in neutral pH aqueous solutions like cell culture media.[8][9] The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
To prevent precipitation, you can try the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally 0.1% or less, while still maintaining drug solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the cell culture medium.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the Erlotinib stock solution.
-
Vortexing: Gently vortex or mix the medium immediately after adding the drug to ensure rapid and uniform dispersion.
Q3: Can I store this compound once it is diluted in cell culture medium?
A3: It is not recommended to store Erlotinib in aqueous solutions or cell culture medium for more than a day, as its stability in these conditions is limited and precipitation can occur over time.[1] It is best to prepare fresh dilutions for each experiment from a frozen DMSO stock solution.
Q4: What are the optimal storage conditions for this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (stable for ≥ 4 years).[1] DMSO stock solutions should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2][4] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Culture Medium | 1. Low aqueous solubility of Erlotinib.[8][9]2. High final concentration of the drug.3. High final DMSO concentration affecting medium components. | 1. Lower the final working concentration of Erlotinib if experimentally feasible.2. Ensure the final DMSO concentration is below 0.5%.3. Prepare fresh dilutions for each experiment.4. Consider using solubility enhancers like cyclodextrins (see Protocol 2).[10][11][12] |
| Inconsistent Experimental Results | 1. Inaccurate concentration due to precipitation.2. Degradation of Erlotinib in stock solution.3. Cell line misidentification or contamination. | 1. Visually inspect for precipitation before treating cells.2. Prepare fresh aliquots of DMSO stock solution.3. Regularly check cell cultures for contamination and authenticate cell lines.[13] |
| High Cell Death in Control (DMSO only) | 1. DMSO concentration is too high.2. Cells are particularly sensitive to DMSO. | 1. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line.2. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control. |
| Low Potency or Efficacy | 1. Drug degradation.2. Incorrect stock solution concentration. | 1. Use fresh aliquots of stock solution stored properly at -20°C.[4]2. Re-verify the calculations for your stock solution and dilutions. |
Quantitative Data: Solubility of Erlotinib
| Solvent | Solubility | Reference(s) |
| DMSO | ~25 mg/mL, 100 mg/mL | [1][2] |
| Ethanol | ~0.25 mg/mL, 10 mg/mL (with warming) | [1][2] |
| Dimethylformamide (DMF) | ~50 mg/mL | [1] |
| Water | Very poorly soluble, ~5-20 µM | [2] |
| 0.1 M HCl | <0.4 mg/mL | |
| Methanol | Slightly soluble | [9] |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Dissolve in pure, anhydrous DMSO to make a high-concentration stock solution (e.g., 10 mM). For a 10 mM stock, reconstitute 10 mg in 2.54 ml of DMSO.[4]
-
Gently vortex until fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically ≤ 0.1%).
-
Gently mix the medium immediately after adding the drug.
-
Use the freshly prepared working solution for your cell-based assay immediately.
-
Protocol 2: Improving Erlotinib Solubility with Cyclodextrins
This protocol is an advanced method for cases where precipitation is a persistent issue. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[10]
-
Prepare Erlotinib-Cyclodextrin Complex:
-
A commonly used cyclodextrin is randomly methylated-β-cyclodextrin (RAMEB-CD).[10][12]
-
Prepare an aqueous solution of RAMEB-CD (e.g., 21 mM).
-
Dissolve Erlotinib (e.g., 21 mM) in a minimal amount of a suitable organic solvent like acetone.
-
Slowly add the Erlotinib solution to the RAMEB-CD aqueous solution while stirring to achieve a 1:1 molar ratio.[10]
-
Continue stirring the suspension at room temperature for 24 hours.
-
Evaporate the organic solvent using a rotary evaporator.
-
The resulting aqueous solution can be lyophilized to obtain a powder of the Erlotinib:RAMEB-CD inclusion complex.[10]
-
-
Prepare Working Solution from Complex:
-
Dissolve the lyophilized complex powder directly into the cell culture medium to the desired final concentration.
-
The complex should readily dissolve in the aqueous medium.
-
Sterile-filter the final solution before adding it to your cells.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Erlotinib inhibits EGFR signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid amorphous formulations for enhancing solubility and inhibiting Erlotinib crystallization during gastric-to-intestinal transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Development of Oral Tablet Formulation Containing Erlotinib: Randomly Methylated-β-cyclodextrin Inclusion Complex Using Direct Compression Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential of erlotinib cyclodextrin nanosponge complex to enhance solubility, dissolution rate, in vitro cytotoxicity and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erlotinib complexation with randomly methylated β-cyclodextrin improves drug solubility, intestinal permeability, and therapeutic efficacy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Culture Academy [procellsystem.com]
Troubleshooting inconsistent Western blot results with Erlotinib mesylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent Western blot results when working with Erlotinib mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[][2][3] By binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, Erlotinib prevents the receptor's autophosphorylation and the subsequent activation of downstream signaling pathways.[][3][4] Key pathways inhibited include the Ras-Raf-MAPK and PI3K-Akt pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[5][6]
Q2: Which key proteins should I probe for in a Western blot analysis involving Erlotinib treatment?
To effectively assess the impact of Erlotinib, it is recommended to probe for both the phosphorylated (active) and total forms of EGFR and key downstream signaling proteins. Essential targets include:
-
p-EGFR (e.g., at Tyr1068, Tyr1173) : To confirm Erlotinib's inhibitory effect on EGFR activation.[7][8]
-
Total EGFR : To ensure that changes in p-EGFR levels are not due to a decrease in the total amount of the receptor protein.[9]
-
p-Akt (e.g., at Ser473) and Total Akt : To evaluate the effect on the PI3K-Akt pathway.[5][10]
-
p-ERK1/2 (p-p44/42 MAPK) and Total ERK1/2 : To assess the impact on the MAPK pathway.[10]
-
A loading control, such as β-actin or GAPDH , is crucial to normalize protein loading between lanes.[11]
Q3: What are some common causes of inconsistent Western blot results in general?
Inconsistent Western blot outcomes can stem from various factors throughout the experimental process. Common issues include:
-
Sample Preparation : Inconsistent protein extraction, quantification, or sample degradation can lead to variability. The use of protease and phosphatase inhibitors is critical.[12][13]
-
Antibody Performance : The specificity and concentration of primary and secondary antibodies are crucial. Titration of antibodies is recommended to find the optimal concentration.[14][15]
-
Protein Transfer : Inefficient or uneven transfer of proteins from the gel to the membrane can result in weak or inconsistent bands.[16]
-
Washing and Blocking : Insufficient blocking can lead to high background, while excessive washing may reduce the signal.[13][17]
-
Detection : The choice and preparation of the detection reagent (e.g., ECL substrate) can significantly impact signal intensity and consistency.[15]
Troubleshooting Inconsistent Results with Erlotinib
Q4: I am not seeing a decrease in p-EGFR levels after Erlotinib treatment. What could be the reason?
-
Cell Line Resistance : The cell line you are using may have intrinsic or acquired resistance to Erlotinib. This can be due to mutations in EGFR (like T790M) or activation of bypass signaling pathways.[3]
-
Insufficient Drug Concentration or Incubation Time : The concentration of Erlotinib or the duration of the treatment may not be sufficient to inhibit EGFR phosphorylation. It is advisable to perform a dose-response and time-course experiment.
-
Erlotinib Degradation : Ensure the this compound stock solution is properly stored and has not degraded. It is typically dissolved in DMSO and stored at -20°C.[18]
-
High Basal EGFR Activation : If the cells have very high basal levels of EGFR activation, a higher concentration of Erlotinib may be required to observe a significant reduction in phosphorylation.
Q5: My loading controls (e.g., β-actin) are inconsistent between the control and Erlotinib-treated lanes. Why is this happening?
While often assumed to be stable, the expression of some housekeeping genes can be affected by experimental treatments. Erlotinib has been shown to induce cell cycle arrest, which could potentially alter the expression of certain loading control proteins.[19]
-
Verify with a Second Loading Control : If you observe inconsistencies, test another loading control from a different functional class (e.g., GAPDH, Tubulin).
-
Total Protein Staining : Use a total protein stain like Ponceau S on the membrane after transfer to confirm even loading and transfer across all lanes.[16]
Q6: I am observing an increase in p-Akt or p-ERK signaling despite seeing a decrease in p-EGFR after Erlotinib treatment. What does this indicate?
This phenomenon often points to the activation of bypass signaling pathways, a common mechanism of resistance to EGFR inhibitors.
-
Activation of Other Receptor Tyrosine Kinases (RTKs) : Other RTKs, such as HER2/HER3 or c-Met, can become activated and signal through the PI3K/Akt or MAPK pathways independently of EGFR.[10]
-
Mutations Downstream of EGFR : Mutations in genes like KRAS or PIK3CA can lead to constitutive activation of these pathways, making them unresponsive to upstream EGFR inhibition.
Quantitative Data Summary
Table 1: Typical this compound Concentrations for In Vitro Studies
| Parameter | Value | Notes |
| Stock Solution | 10 mM in DMSO | Store at -20°C in aliquots to avoid freeze-thaw cycles.[18] |
| Working Concentration | 0.1 - 10 µM | The optimal concentration can vary significantly between cell lines and should be determined empirically.[18] |
| Pre-treatment Time | 0.5 - 2 hours | For inhibiting ligand-induced phosphorylation.[18] |
| Treatment Time | Up to 24 hours or longer | For observing effects on downstream protein expression and cell viability.[18] |
Experimental Protocols
Detailed Protocol: Western Blot Analysis of EGFR Pathway Modulation by Erlotinib
-
Cell Culture and Treatment :
-
Plate cells (e.g., A549 or HCC827) and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Treat the cells with the desired concentrations of this compound (or DMSO as a vehicle control) for the specified duration (e.g., 2 hours).
-
For ligand stimulation experiments, add EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) before harvesting.[18]
-
-
Protein Extraction :
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection :
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing :
-
To probe for total proteins or a loading control, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer and then re-blocked and re-probed.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Caption: Standard workflow for a Western blot experiment.
Caption: Troubleshooting logic for inconsistent Erlotinib Western blot data.
References
- 2. How does erlotinib work (mechanism of action)? [drugs.com]
- 3. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SMPDB [smpdb.ca]
- 7. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How to Achieve Therapeutic Response in Erlotinib-Resistant Head and Neck Squamous Cell Carcinoma? New Insights from Stable Isotope Labeling with Amino Acids in Cell Culture-Based Quantitative Tyrosine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
How to minimize off-target effects of Erlotinib mesylate in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of Erlotinib mesylate in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the precision and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: I am observing unexpected phenotypes in my Erlotinib-treated cells that do not seem to be related to EGFR inhibition. What could be the cause?
A1: This could be due to off-target effects of Erlotinib. Erlotinib, while a potent EGFR inhibitor, has been shown to bind to other kinases, which can lead to cellular effects independent of EGFR signaling.[1] Known off-targets include, but are not limited to, kinases from the STK, MAP3K, and JAK families.[1][2] To investigate this, it is crucial to perform thorough dose-response studies and validate your findings with secondary assays.
Q2: How can I determine an appropriate working concentration for Erlotinib in my cell line to minimize off-target effects?
A2: The optimal concentration of Erlotinib is cell-line dependent and should be determined empirically. A dose-response experiment is essential to identify the concentration that effectively inhibits EGFR signaling without causing significant off-target effects.
-
Recommendation: Perform a cell viability assay (e.g., MTT or CTG) with a wide range of Erlotinib concentrations.
-
Analysis: Determine the IC50 value, which is the concentration that inhibits cell growth by 50%. This will help you select a concentration range for your experiments that is relevant to EGFR inhibition.
-
Validation: Correlate the phenotypic effects with the inhibition of EGFR phosphorylation (p-EGFR) and downstream signaling pathways (e.g., p-Akt, p-ERK) via Western blot analysis.
Q3: My results with Erlotinib are inconsistent across experiments. What are some potential sources of variability?
A3: Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.
-
Drug Preparation: Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Experimental Timing: The timing of drug administration and endpoint analysis should be kept constant.
-
Off-Target Effects: At higher concentrations, off-target effects can introduce variability. Re-evaluate your working concentration.
Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of a specific off-target kinase?
A4: Validating the involvement of a specific off-target kinase is a multi-step process:
-
Kinase Profiling: Use a kinase profiling service to assess the inhibitory activity of Erlotinib against a broad panel of kinases at your experimental concentration.
-
Genetic Knockdown: Use techniques like siRNA or shRNA to specifically knock down the expression of the suspected off-target kinase.[3] If the phenotype observed with Erlotinib is recapitulated by the knockdown, it suggests the involvement of that kinase.
-
Rescue Experiments: In a system where the off-target is knocked down, the addition of Erlotinib should not produce an additive effect on the phenotype of interest if the effect is primarily mediated by that off-target.
-
Use of More Specific Inhibitors: If available, use a more selective inhibitor for the suspected off-target kinase to see if it phenocopies the effects of Erlotinib.
Data Presentation
Table 1: Erlotinib Kinase Selectivity Profile
This table summarizes the binding affinities (Kd) of Erlotinib to its primary target (EGFR) and a selection of off-target kinases identified through kinome scanning. Lower Kd values indicate stronger binding affinity. This data can help researchers anticipate potential off-target effects at different concentrations.
| Target Kinase | Gene Symbol | Kd (nM) | Kinase Family |
| EGFR | EGFR | 0.4 | Tyrosine Kinase |
| Ripk2 | RIPK2 | 9.8 | Serine/Threonine Kinase |
| STK10 | STK10 | 18 | Serine/Threonine Kinase |
| SLK | SLK | 30 | Serine/Threonine Kinase |
| MAP3K1 | MAP3K1 | 35 | Serine/Threonine Kinase |
| GAK | GAK | 48 | Serine/Threonine Kinase |
| TNK1 | TNK1 | 61 | Tyrosine Kinase |
| ABL1 (non-phosphorylated) | ABL1 | 110 | Tyrosine Kinase |
| ARG | ABL2 | 160 | Tyrosine Kinase |
| ILK | ILK | 430 | Serine/Threonine Kinase |
| JAK2 (V617F mutant) | JAK2 | 4000 | Tyrosine Kinase |
Data compiled from various kinase profiling studies.[1][4]
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the Erlotinib stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Erlotinib concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Erlotinib or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Erlotinib concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for EGFR Signaling Pathway
This protocol describes how to assess the effect of Erlotinib on the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK.
Materials:
-
Cell lysates from Erlotinib-treated and control cells
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the desired concentration of Erlotinib for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: siRNA-Mediated Knockdown for Off-Target Validation
This protocol provides a general framework for using siRNA to validate the role of a potential off-target kinase in the observed cellular response to Erlotinib.
Materials:
-
siRNA targeting the off-target kinase of interest
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cells to be transfected
-
6-well plates
-
Reagents for downstream analysis (e.g., cell viability assay, Western blot)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate so that they will be 60-80% confluent at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute the siRNA (e.g., 20-50 pmol) in 250 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine) in 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Replace the cell culture medium with fresh, antibiotic-free medium.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically to achieve maximal knockdown.
-
-
Validation of Knockdown:
-
After the incubation period, harvest a subset of the cells to validate the knockdown efficiency by Western blot or qRT-PCR for the target protein/mRNA.
-
-
Erlotinib Treatment and Phenotypic Analysis:
-
Following confirmation of successful knockdown, treat the transfected cells (target siRNA and control siRNA) with Erlotinib at the desired concentration.
-
Perform the relevant phenotypic assay (e.g., cell viability, migration assay) to assess if the knockdown of the off-target kinase alters the cellular response to Erlotinib.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for identifying and validating Erlotinib's off-target effects.
References
- 1. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Erlotinib Mesylate Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of erlotinib mesylate in cell culture media. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, the lyophilized powder is stable for at least 24 months when stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 3 months or at -80°C for up to 1 year without significant loss of potency.
Q2: What is the solubility of erlotinib in aqueous solutions like cell culture media?
A2: Erlotinib is poorly soluble in water and aqueous solutions with a neutral pH. Its solubility is pH-dependent, increasing in acidic conditions. At neutral pH, which is typical for cell culture media (pH 7.2-7.4), the solubility of erlotinib is very low, estimated to be around 0.9 µM. This low solubility is a critical factor to consider when preparing working concentrations for cell culture experiments.
Q3: Is there quantitative data available on the stability of erlotinib in cell culture media like DMEM or RPMI-1640 over time?
A3: Currently, there is a lack of publicly available, peer-reviewed studies that provide specific quantitative data on the degradation of this compound in common cell culture media (e.g., DMEM, RPMI-1640) under standard cell culture conditions (37°C, 5% CO₂) over typical experimental durations (e.g., 24, 48, 72 hours). The available stability data for erlotinib comes from forced degradation studies, which use harsh conditions such as strong acids, bases, and oxidizing agents that are not representative of a cell culture environment. Therefore, it is highly recommended that researchers determine the stability of erlotinib in their specific cell culture system. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Precipitation or Crystallization of Erlotinib in Cell Culture Media
-
Symptom: A visible precipitate or crystals are observed in the cell culture medium after adding the erlotinib working solution. This is more common at higher concentrations (e.g., 10 µM and above).
-
Cause: This is most likely due to the low solubility of erlotinib at the neutral pH of the cell culture medium. When the DMSO stock solution is diluted into the aqueous medium, the erlotinib concentration may exceed its solubility limit, leading to precipitation.
-
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity, but a slightly higher concentration (up to 0.5%) might be necessary to aid solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Preparation of Working Solution: Prepare the final working concentration of erlotinib by adding the DMSO stock solution to pre-warmed (37°C) complete cell culture medium (containing serum, if applicable) and mix thoroughly by gentle inversion or swirling immediately. Avoid adding the stock solution to cold media.
-
Serum Concentration: The presence of serum proteins, such as albumin, can help to keep hydrophobic compounds like erlotinib in solution. If using serum-free media, the risk of precipitation is higher.
-
Lower Working Concentrations: If precipitation persists, consider using lower working concentrations of erlotinib if experimentally feasible.
-
pH Adjustment: While erlotinib is more soluble at acidic pH, altering the pH of the cell culture medium is generally not recommended as it will adversely affect cell health.
-
Issue 2: Inconsistent or Lower-than-Expected Efficacy in a Time-Course Experiment
-
Symptom: The observed biological effect of erlotinib decreases over a prolonged incubation period (e.g., 72 hours) more than expected.
-
Cause: This could be due to several factors:
-
Degradation: Erlotinib may be degrading over time in the cell culture medium at 37°C.
-
Adsorption: The compound may be adsorbing to the surface of the plasticware (e.g., flasks, plates).
-
Cellular Metabolism: The cells themselves may be metabolizing the erlotinib.
-
-
Solutions:
-
Replenish Medium: For long-term experiments, consider replenishing the cell culture medium with freshly prepared erlotinib-containing medium every 24-48 hours.
-
Stability Assessment: Perform a stability study to determine the degradation rate of erlotinib in your specific cell culture medium and under your experimental conditions. An HPLC-based method is recommended for this (see "Experimental Protocols").
-
Use of Low-Adsorption Plasticware: While not always necessary, if significant loss of compound is suspected due to adsorption, consider using low-protein-binding plasticware.
-
Control for Cellular Uptake and Metabolism: In your stability assessment, include a cell-free control (medium with erlotinib but no cells) to differentiate between chemical degradation in the medium and cell-mediated clearance.
-
Data Presentation
Table 1: Solubility and Stock Solution Stability of this compound
| Parameter | Value | Source/Comment |
| Solvent for Stock Solution | DMSO | Recommended for preparing concentrated stocks. |
| Solubility in DMSO | ≥ 25 mg/mL | |
| Aqueous Solubility (neutral pH) | Very low (~0.9 µM) | Highly pH-dependent. |
| Lyophilized Powder Stability | ≥ 24 months at -20°C | |
| DMSO Stock Solution Stability | ≤ 3 months at -20°C | Aliquot to avoid freeze-thaw cycles. |
| ≤ 1 year at -80°C | ||
| Aqueous Solution Stability | Not recommended for storage | Prepare fresh for each experiment. |
Table 2: Stability of this compound in Cell Culture Media (Hypothetical Data)
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability must be determined experimentally.
| Media Type | Temperature | Time (hours) | Remaining Erlotinib (%) |
| DMEM + 10% FBS | 37°C | 0 | 100 |
| 24 | 95 | ||
| 48 | 88 | ||
| 72 | 80 | ||
| RPMI-1640 + 10% FBS | 37°C | 0 | 100 |
| 24 | 94 | ||
| 48 | 86 | ||
| 72 | 78 |
Experimental Protocols
Protocol 1: Determination of Erlotinib Stability in Cell Culture Media using HPLC
This protocol describes a method to quantify the concentration of erlotinib in cell culture media over time to assess its stability.
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, L-glutamine, penicillin/streptomycin)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (or other suitable buffer salt, HPLC grade)
-
Deionized water
-
Sterile, cell-free culture plates or tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Erlotinib Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Erlotinib-Spiked Medium:
-
Warm the complete cell culture medium to 37°C.
-
Spike the medium with the erlotinib stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%).
-
Mix thoroughly by gentle inversion. This is your Time 0 sample.
-
-
Incubation:
-
Aliquot the erlotinib-spiked medium into sterile, cell-free culture vessels (e.g., wells of a 6-well plate).
-
Place the vessels in a humidified incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect an aliquot of the medium from the incubator.
-
Immediately store the collected samples at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase Preparation: A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of approximately 40:60 (v/v). The optimal ratio may need to be determined empirically.
-
Sample Preparation for HPLC: Thaw the collected media samples. To precipitate proteins, add 2 volumes of cold acetonitrile to 1 volume of the media sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for injection.
-
Standard Curve: Prepare a standard curve of erlotinib in the same cell culture medium (without incubation) at a range of concentrations bracketing the expected sample concentrations. Process these standards in the same way as the incubated samples.
-
HPLC Run: Set the flow rate to 1.0 mL/min and the UV detection wavelength to approximately 333 nm. Inject the prepared samples and standards.
-
-
Data Analysis:
-
Calculate the concentration of erlotinib in each sample using the standard curve.
-
Plot the percentage of remaining erlotinib against time to determine its stability profile.
-
Mandatory Visualizations
Caption: Erlotinib inhibits EGFR signaling pathways.
Addressing variability in Erlotinib mesylate IC50 values between experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Erlotinib mesylate IC50 values between experiments. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing Variability in IC50 Values
Variability in IC50 values is a common challenge in cell-based assays. This guide provides a structured approach to identifying and mitigating potential sources of error in your this compound experiments.
Question: My Erlotinib IC50 values are inconsistent between replicate plates or experiments. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent IC50 values can arise from several factors, broadly categorized into biological and technical variability.
Biological Variability
| Potential Cause | Troubleshooting Steps |
| Cell Line Health and Passage Number | Maintain a consistent, low passage number for your cell lines. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
| Cell Seeding Density | Optimize and strictly control the cell seeding density. Overly confluent or sparse cultures can exhibit different growth rates and drug responses.[1] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line where cells are in the logarithmic growth phase throughout the assay.[2][3] |
| Cell Cycle Synchronization | If your cell line is prone to cell cycle-dependent drug sensitivity, consider synchronizing the cells before drug treatment. However, be aware that synchronization methods themselves can influence cell physiology. |
| EGFR Mutation Status | Confirm the EGFR mutation status of your cell line. Different mutations can confer varying sensitivity to Erlotinib. |
Technical Variability
| Potential Cause | Troubleshooting Steps |
| This compound Stock Solution | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the drug is fully dissolved before preparing dilutions. |
| Drug Dilution Series | Prepare fresh serial dilutions for each experiment. Inaccurate pipetting during dilution can lead to significant errors. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Incubation Time | Use a consistent and optimized incubation time for both drug treatment and the viability assay (e.g., MTT). A common duration for Erlotinib treatment is 72 hours.[4][5] |
| MTT/MTS Assay Protocol | Standardize every step of the viability assay, including the concentration of the MTT/MTS reagent, incubation time with the reagent, and the solubilization step.[2][6] Ensure formazan crystals are fully dissolved before reading the absorbance. |
| Plate Edge Effects | Evaporation from wells on the edge of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[7] |
| Data Analysis | Use a consistent method for data analysis. Normalize your data to the untreated control and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for this compound?
A1: The IC50 value of Erlotinib is highly dependent on the cancer cell line being tested, primarily due to differences in EGFR expression and mutation status. For example, cell lines with activating EGFR mutations are generally more sensitive. Values can range from nanomolar to micromolar concentrations.[4][10][11]
Q2: How does the choice of cell viability assay affect the IC50 value?
A2: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/MTS, membrane integrity for trypan blue). This can lead to variations in the calculated IC50 values. It is important to choose an appropriate assay and use it consistently.
Q3: Can prior treatment of cells with other drugs affect their sensitivity to Erlotinib?
A3: Yes, prior exposure to other chemotherapeutic agents, such as cisplatin, can alter the sensitivity of cancer cells to Erlotinib.[5]
Q4: My control cells (untreated) show variable growth between wells. How does this affect my IC50 determination?
A4: High variability in control wells indicates issues with cell seeding, plate uniformity, or incubation conditions. This variability will introduce significant error into your IC50 calculations. It is crucial to optimize your cell plating technique to ensure even cell distribution.[12]
Data Presentation
Table 1: Reported Erlotinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | >20 | [4] |
| H3255 | Non-Small Cell Lung Cancer | ~0.029 | [4] |
| PC-9 | Non-Small Cell Lung Cancer | ~0.007 - 0.03 | [5] |
| H1975 | Non-Small Cell Lung Cancer | >20 | [4] |
| HCC827 | Non-Small Cell Lung Cancer | ~0.011 - 11.81 | [10][13] |
| H1650 | Non-Small Cell Lung Cancer | ~14.00 | [10] |
| BxPC-3 | Pancreatic Cancer | ~1.26 - 1.3 | [11][14] |
| AsPC-1 | Pancreatic Cancer | ~5.8 | [11][14] |
| A-431 | Epidermoid Carcinoma | ~1.53 | [5] |
| SK-BR-3 | Breast Cancer | ~3.98 | [5] |
| BT-474 | Breast Cancer | ~5.01 | [5] |
| T-47D | Breast Cancer | ~9.80 | [5] |
| HeLa | Cervical Cancer | ~39.50 | [15] |
Note: These values are approximate and can vary based on experimental conditions.
Table 2: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Citation |
| Leukemic Cell Lines | 5,000 - 10,000 | [2][16] |
| Adherent Solid Tumor Cell Lines | 1,000 - 15,000 | [2][16] |
| General Recommendation | 1,000 - 100,000 (optimization required) | [2] |
Experimental Protocols
Detailed Protocol for IC50 Determination using MTT Assay
This protocol outlines the key steps for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the Erlotinib stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01 to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different Erlotinib concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[17][18]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2][19]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[18][20]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490-570 nm using a microplate reader.[17][19]
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Erlotinib concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. chondrex.com [chondrex.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Enhancing Erlotinib Mesylate Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Erlotinib mesylate in their cell line models. The information is curated from recent studies and presented to assist in designing and troubleshooting experiments aimed at overcoming Erlotinib resistance.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cell line has developed resistance to Erlotinib. What are the common molecular mechanisms I should investigate?
A1: Acquired resistance to Erlotinib in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines is multifactorial. The most common mechanisms include:
-
Secondary EGFR Mutations: The T790M "gatekeeper" mutation in exon 20 of the EGFR gene is the most frequent cause, accounting for approximately 50-60% of acquired resistance cases.[1][2][3]
-
Bypass Track Activation: Upregulation of alternative signaling pathways can bypass the need for EGFR signaling. Key pathways to investigate are:
-
MET Amplification: This is the most common bypass mechanism, leading to MET receptor hyperactivation and downstream signaling through PI3K/Akt.[4][5][6][7]
-
PI3K/Akt Pathway Activation: This can be due to loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[8][9][10][11]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells may switch from an epithelial to a mesenchymal phenotype, which is associated with reduced dependence on EGFR signaling.[4][12][13][14]
-
Other Receptor Tyrosine Kinases: Increased expression or activation of receptors like HER2, AXL, or FGFR1 can also confer resistance.[4][15]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump Erlotinib out of the cell, reducing its intracellular concentration.[16][17][18][19]
-
Autophagy: Erlotinib treatment can induce autophagy, which may act as a pro-survival mechanism for cancer cells.[20][21][22][23][24]
Q2: How can I determine if MET amplification is the cause of Erlotinib resistance in my cell line?
A2: To investigate MET amplification, you can perform the following experiments:
-
Quantitative PCR (qPCR): Measure the MET gene copy number relative to a reference gene. A significant increase in the MET copy number in resistant cells compared to parental cells suggests amplification.
-
Fluorescence In Situ Hybridization (FISH): This technique allows for the visualization and quantification of MET gene copies within individual cells, providing a more definitive assessment of amplification.
-
Western Blotting: Assess the protein levels of total MET and phosphorylated MET (p-MET). A marked increase in both total and p-MET in resistant cells is indicative of MET pathway activation, often driven by amplification.
Q3: What are some initial strategies to overcome Erlotinib resistance in my resistant cell line?
A3: Based on the underlying resistance mechanism, several strategies can be employed:
-
Combination Therapy:
-
For MET-amplified cells, co-treatment with a MET inhibitor (e.g., Crizotinib, Capmatinib) and Erlotinib can restore sensitivity.[4][5]
-
For cells with PI3K/Akt pathway activation , combining Erlotinib with a PI3K or Akt inhibitor (e.g., NVP-BEZ235) can be effective.[10]
-
To counteract autophagy , an autophagy inhibitor like Chloroquine or 3-Methyladenine (3-MA) can be used in combination with Erlotinib.[20][22][24]
-
For resistance mediated by EMT , inhibitors of pathways driving EMT, such as TGF-β or FGFR inhibitors, may be beneficial.[4][12]
-
-
Targeting Downstream Effectors: For instance, if survivin expression is persistently high, a survivin inhibitor like YM155 can be combined with Erlotinib.[9][25]
-
Dose Escalation: In some cases, a stepwise increase in the Erlotinib concentration can overcome resistance, although this may select for more robust resistance mechanisms.[4][8]
Troubleshooting Guides
Problem 1: Combination therapy with a MET inhibitor is not effective in my Erlotinib-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect MET inhibitor concentration | Perform a dose-response curve for the MET inhibitor alone and in combination with a fixed concentration of Erlotinib to determine the optimal synergistic concentrations. |
| Parallel resistance mechanisms | Investigate for the presence of other resistance mechanisms, such as the T790M mutation or activation of other bypass pathways (e.g., FGFR1), as these may not be overcome by MET inhibition alone.[4] |
| Low MET expression/amplification | Confirm the level of MET amplification and protein expression in your resistant cell line using qPCR, FISH, and Western blotting to ensure it is a valid target. |
| Drug efflux | Assess the expression and activity of ABC transporters like ABCG2. If overexpressed, consider using an ABCG2 inhibitor in your combination therapy. |
Problem 2: My cells show increased autophagy upon Erlotinib treatment, but the addition of Chloroquine is highly toxic.
| Possible Cause | Troubleshooting Step |
| High concentration of Chloroquine | Titrate the concentration of Chloroquine to find a dose that inhibits autophagy without causing excessive cytotoxicity. Use concentrations reported in the literature as a starting point (e.g., 10-25 µM). |
| Off-target effects of Chloroquine | Use a more specific autophagy inhibitor, such as 3-Methyladenine (3-MA), or employ genetic approaches like siRNA or shRNA to knockdown key autophagy-related genes (e.g., ATG5, Beclin-1) to confirm the role of autophagy in resistance.[20][23] |
| Cell line sensitivity | Some cell lines may be inherently more sensitive to lysosomotropic agents like Chloroquine. Assess cell viability with Chloroquine alone across a range of concentrations. |
Quantitative Data Summary
Table 1: Effect of Combination Therapies on the IC50 of Erlotinib in Resistant Cell Lines
| Cell Line | Resistance Mechanism | Combination Agent | Fold-Reversal of Erlotinib Resistance (approx.) | Reference |
| HCC827ER | MET Amplification | Crizotinib (MET inhibitor) | >10 | [4] |
| HCC827ER | EMT | AZD4547 (FGFR inhibitor) | ~5 | [4] |
| PC9/ER2-2 | Integrin β1/Src/Akt Activation | Dasatinib (Src inhibitor) | ~4 | [8] |
| H1650 | PTEN Loss / Akt Activation | YM155 (Survivin inhibitor) | ~3 | [9] |
| A549 (WT EGFR) | Innate Resistance / Autophagy | Chloroquine (Autophagy inhibitor) | ~2 | [20] |
| KB-C2 | ABCB1 Overexpression | Erlotinib (as modulator) | ~15 (for Paclitaxel) | [16] |
| MCF-7/Flv1000 | ABCG2 Overexpression | Erlotinib (as modulator) | >20 (for Flavopiridol) | [16] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Erlotinib and/or the combination agent. Remove the old medium and add 100 µL of fresh medium containing the drugs to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the desired compounds for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, p-MET, MET, E-cadherin, Vimentin, LC3B, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: siRNA-mediated Gene Knockdown
-
Cell Seeding: Seed cells in a 6-well plate so that they reach 50-60% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50-100 pmol of siRNA (e.g., targeting ATG5, Beclin-1, or a non-targeting control) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow the formation of transfection complexes.
-
-
Transfection: Add the 500 µL of transfection complex to each well.
-
Incubation and Treatment: Incubate the cells for 24-48 hours. After this period, the cells can be treated with Erlotinib and subsequently harvested for downstream analysis (e.g., Western blotting, cell viability assay).
Visualizations
Caption: Key signaling pathways involved in Erlotinib resistance.
Caption: Experimental workflow for overcoming Erlotinib resistance.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET amplification and epithelial-to-mesenchymal transition exist as parallel resistance mechanisms in erlotinib-resistant, EGFR-mutated, NSCLC HCC827 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. IGF1R depletion facilitates MET-amplification as mechanism of acquired resistance to erlotinib in HCC827 NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Epithelial to mesenchymal transition in an epidermal growth factor receptor-mutant lung cancer cell line with acquired resistance to erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Frontiers | EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies [frontiersin.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The epidermal growth factor tyrosine kinase inhibitor AG1478 and erlotinib reverse ABCG2-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The influence of ABCG2 polymorphism on erlotinib efflux in the K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The influence of ABCG2 polymorphism on erlotinib efflux in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The autophagy inhibitor chloroquine overcomes the innate resistance to erlotinib of non-small cell lung cancer cells with wild-type EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Autophagy inhibition facilitates erlotinib cytotoxicity in lung cancer cells through modulation of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Erlotinib-induced autophagy in epidermal growth factor receptor mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeting Autophagy for Overcoming Resistance to Anti-EGFR Treatments [mdpi.com]
- 25. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Validation & Comparative
Erlotinib Mesylate Versus Gefitinib: A Comparative Analysis in EGFR-Mutated NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), erlotinib mesylate and gefitinib, focusing on their performance in preclinical models of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their in vitro studies.
Mechanism of Action
Both erlotinib and gefitinib are reversible inhibitors of the EGFR tyrosine kinase.[1] They competitively bind to the adenosine triphosphate (ATP) binding site of the EGFR kinase domain, preventing EGFR autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[1] Activating mutations in the EGFR gene, most commonly exon 19 deletions and the L858R point mutation in exon 21, lead to constitutive activation of the receptor, rendering cancer cells highly dependent on its signaling for survival. Erlotinib and gefitinib have demonstrated significant efficacy in NSCLC patients whose tumors harbor these sensitizing mutations.
Comparative Efficacy in EGFR-Mutated NSCLC Cell Lines
The in vitro sensitivity of NSCLC cell lines to erlotinib and gefitinib is largely dependent on the presence of activating EGFR mutations.
Inhibitory Concentration (IC50) Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of cancer cell lines, it represents the concentration of a drug that is required for 50% inhibition of cell growth.
Studies have shown a strong correlation between the IC50 values of gefitinib and erlotinib across various NSCLC cell lines.[2] Cell lines with activating EGFR mutations are generally highly sensitive to both drugs, with IC50 values in the nanomolar range.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | 77.26 | ~30 | [3][4] |
| HCC827 | Exon 19 Deletion | 13.06 | Not explicitly stated, but sensitive | [3] |
| H3255 | L858R | Sensitive (<1000 nM) | Sensitive (<1000 nM) | [2] |
| NCI-H1975 | L858R + T790M | Resistant (>1000 nM) | Resistant (>1000 nM) | [2] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Induction of Apoptosis
Both erlotinib and gefitinib induce apoptosis (programmed cell death) in EGFR-mutated NSCLC cell lines. This is a key mechanism through which these drugs exert their anti-cancer effects. While both drugs are effective, some studies suggest potential differences in their apoptotic activity. For instance, in H23 cells (a cell line without a classic activating EGFR mutation), erlotinib was found to accelerate apoptosis, whereas gefitinib induced G1 cell cycle arrest.[5] However, in EGFR-mutant cell lines that are sensitive to TKIs, both drugs induce large-scale apoptosis.[2]
A direct quantitative comparison in erlotinib-sensitive cell lines (HCC827 and PC9) showed that erlotinib treatment (0.5 µM for 48 hours) resulted in a significant increase in Annexin V-positive (apoptotic) cells.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V positive) |
| HCC827 | Erlotinib (0.5 µM) | Significant increase |
| PC9 | Erlotinib (0.5 µM) | Significant increase |
Effects on Downstream Signaling Pathways
Erlotinib and gefitinib inhibit the phosphorylation of EGFR, which in turn blocks the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for cell survival and proliferation.
Western blot analyses in EGFR-mutated cell lines have demonstrated that erlotinib effectively suppresses the phosphorylation of EGFR, Akt, and ERK.[4][6] For example, in HCC827 and PC9 cells, treatment with erlotinib led to a marked reduction in the levels of phosphorylated EGFR (p-EGFR), phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK).[6][7]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of erlotinib and gefitinib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or gefitinib for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
-
Cell Treatment: Treat NSCLC cells with the desired concentrations of erlotinib or gefitinib for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of signaling proteins.
-
Cell Lysis: Treat cells with erlotinib or gefitinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, p-EGFR, total Akt, p-Akt, total ERK, p-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of inhibition by Erlotinib and Gefitinib.
Experimental Workflow Diagram
Caption: Workflow for comparing Erlotinib and Gefitinib in NSCLC cell lines.
Logical Relationship Diagram
Caption: Logical flow from EGFR mutation to cellular effects of TKIs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating Erlotinib Mesylate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of Erlotinib mesylate, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[][2] We will explore various experimental approaches, from traditional cell-based assays to modern biophysical techniques, and present supporting data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Erlotinib's Mechanism of Action and the EGFR Signaling Pathway
Erlotinib functions by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[][3] This reversible inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling pathway is a common driver in various cancers, particularly non-small cell lung cancer (NSCLC).[][2]
Caption: EGFR Signaling Pathway and Erlotinib Inhibition.
Methods for Validating Target Engagement
Several methods can be employed to validate that Erlotinib is engaging its intended target, EGFR, within a cellular context. These can be broadly categorized into indirect methods that measure downstream cellular phenotypes and direct methods that assess the physical interaction between the drug and the target protein.
Indirect (Phenotypic) Assays
These assays measure the biological consequences of EGFR inhibition. While they do not directly confirm target binding, they are essential for understanding the functional impact of Erlotinib.
-
Cell Viability and Proliferation Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in cell viability upon Erlotinib treatment indicates successful inhibition of a critical survival pathway.[5]
-
Apoptosis Assays (e.g., FACS, Hoechst Staining): These methods quantify the extent of programmed cell death (apoptosis) induced by Erlotinib.[6] Flow cytometry (FACS) with Annexin V/PI staining or microscopic analysis of nuclear morphology with Hoechst dye can be used.[6]
Direct (Target-Specific) Assays
These techniques provide direct evidence of Erlotinib binding to EGFR or inhibiting its activity.
-
Western Blotting: This is a widely used biochemical technique to detect the phosphorylation status of EGFR and its downstream effectors like Akt and ERK.[7] A reduction in the phosphorylated forms of these proteins in Erlotinib-treated cells confirms target engagement and pathway inhibition.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for assessing target engagement in intact cells and tissues.[8] It is based on the principle that the binding of a ligand, such as Erlotinib, stabilizes the target protein, leading to an increase in its thermal stability.[8] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat shock.[8][9]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can measure target engagement in live cells.[10][11] The NanoBRET® Target Engagement Assay, for example, uses a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the target.[12] When a test compound like Erlotinib binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[12]
-
Kinobeads (Chemical Proteomics): This affinity chromatography-based method is used for kinase inhibitor profiling.[13][14] "Kinobeads" are composed of immobilized, non-selective kinase inhibitors that capture a large portion of the kinome from a cell lysate.[13] In a competitive binding experiment, pre-incubation of the lysate with Erlotinib will prevent EGFR from binding to the beads. The amount of EGFR captured on the beads can then be quantified by mass spectrometry.[14]
Comparison of Target Engagement Validation Methods
| Method | Principle | Endpoint | Throughput | Measures Direct Binding? | Key Advantage |
| Western Blotting | Immunoassay to detect protein levels and post-translational modifications. | Phosphorylation status of target and downstream proteins. | Low to Medium | No (infers from activity) | Widely accessible, provides pathway information. |
| Cell Viability (MTT/MTS) | Colorimetric measurement of metabolic activity. | Cell viability/proliferation. | High | No (phenotypic outcome) | Simple, high-throughput screening. |
| Apoptosis Assays | Detection of apoptotic markers. | Percentage of apoptotic cells. | Medium | No (phenotypic outcome) | Quantifies cell death mechanism. |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Change in protein melting temperature. | Medium | Yes | In-cell and in-tissue capability, label-free.[8][9] |
| NanoBRET | Bioluminescence resonance energy transfer between a tagged target and a fluorescent tracer. | Competition with a fluorescent tracer. | High | Yes | Live-cell measurements, kinetic data (residence time).[10][12] |
| Kinobeads | Competitive binding of kinases from a lysate to immobilized broad-spectrum inhibitors. | Abundance of target protein captured on beads. | Low | Yes | Unbiased, proteome-wide selectivity profiling.[13][14] |
Quantitative Data Summary: Erlotinib Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 for Erlotinib can vary depending on the cell line and the assay method used.
| Target/Cell Line | Assay Type | IC50 | Reference |
| Purified EGFR Kinase | In vitro Kinase Assay | 2 nM | [15] |
| EGFR in HN5 Cells | Cellular Autophosphorylation | 20 nM | [16] |
| A549 (NSCLC) | Cell Viability | ~23 µM | [6] |
| H3255 (NSCLC, L858R) | Cell Viability | ~29 nM | [16] |
| HER2 Kinase | In vitro Kinase Assay | 40-3000 fold less sensitive than EGFR | [3] |
| EGFR-H2 Chimera | Cellular Phosphorylation | 230 nM | [3] |
Experimental Protocols
Western Blotting for p-EGFR
-
Cell Culture and Treatment: Plate cells (e.g., A-431) and grow to 80-90% confluency. Serum-starve overnight. Pre-treat with desired concentrations of Erlotinib for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR (e.g., Tyr1068) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR as a loading control.
Caption: Western Blotting Workflow.
Cellular Thermal Shift Assay (CETSA) Workflow
-
Treatment: Treat intact cells with either vehicle or Erlotinib.
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.
-
Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of soluble EGFR at each temperature.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the Erlotinib-treated sample indicates target engagement.
Caption: CETSA Experimental Workflow.
Comparison with Alternative EGFR Inhibitors
Erlotinib is a first-generation EGFR inhibitor. Newer generations of inhibitors have been developed to overcome resistance mechanisms.
| Inhibitor | Generation | Key Targeted Mutations | Reversibility |
| Erlotinib | First | Activating mutations (e.g., Exon 19 deletions, L858R) | Reversible |
| Gefitinib | First | Activating mutations (e.g., Exon 19 deletions, L858R) | Reversible |
| Afatinib | Second | Activating mutations, some T790M resistance mutations | Irreversible |
| Osimertinib | Third | Activating mutations and T790M resistance mutation | Irreversible |
Off-Target Engagement
While Erlotinib is highly selective for EGFR, it can engage with other kinases at higher concentrations, which may contribute to both efficacy and toxicity.[17][18] For instance, Erlotinib has been shown to inhibit JAK2 and HER2.[17][19] Methods like Kinobeads profiling are invaluable for identifying these off-target interactions in an unbiased, proteome-wide manner.[14]
Conclusion
Validating the target engagement of this compound is a critical step in preclinical and clinical research. This guide has outlined and compared a range of methodologies, from indirect phenotypic assays to direct biophysical techniques. For a comprehensive understanding, a combination of methods is often recommended. For instance, a high-throughput NanoBRET assay could be used for initial screening, followed by Western blotting to confirm pathway modulation and CETSA to verify target engagement in a more physiological setting. The choice of method will ultimately depend on the specific research question, available resources, and desired throughput.
References
- 2. drugs.com [drugs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SMPDB [smpdb.ca]
- 5. Biomarkers of erlotinib response in non-small cell lung cancer tumors that do not harbor the more common epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CETSA [cetsa.org]
- 9. huber.embl.de [huber.embl.de]
- 10. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Erlotinib directly inhibits HER2 kinase activation and downstream signaling events in intact cells lacking epidermal growth factor receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Erlotinib's Effect on Different EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), across various EGFR mutations commonly found in non-small cell lung cancer (NSCLC). The data presented is compiled from numerous preclinical and clinical studies to support research and drug development efforts.
Executive Summary
Erlotinib has demonstrated significant clinical benefit in the treatment of NSCLC harboring activating EGFR mutations.[1][2] However, its efficacy is highly dependent on the specific type of mutation within the EGFR gene. While it is highly effective against common sensitizing mutations, such as exon 19 deletions and the L858R point mutation, its activity is limited against resistance mutations like T790M and exon 20 insertions.[3][4][5] This guide delves into the quantitative differences in Erlotinib's effects, outlines the experimental methodologies used to determine these differences, and visualizes the underlying molecular pathways.
Data Presentation: Erlotinib Efficacy Across EGFR Mutations
The following tables summarize the in vitro and clinical efficacy of Erlotinib against different EGFR mutations.
Table 1: In Vitro Sensitivity of EGFR-Mutated Cell Lines to Erlotinib
| Cell Line | EGFR Mutation | Erlotinib IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion (delE746-A750) | 7 - 30 | [6][7] |
| HCC827 | Exon 19 Deletion (delE746-A750) | ~30 | [7] |
| H3255 | Exon 21 L858R | 12 | [6] |
| H1975 | L858R & T790M | >10,000 | [8] |
| Ba/F3 (T790M) | T790M | High (not specified) | [6] |
| Ba/F3 (Exon 20 Ins) | Y764_V765insHH | High (not specified) | [6] |
| Ba/F3 (Exon 20 Ins) | A767_V769dupASV | High (not specified) | [6] |
| Ba/F3 (Exon 20 Ins) | D770_N771insNPG | High (not specified) | [6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Clinical Efficacy of Erlotinib in NSCLC Patients with Different EGFR Mutations
| EGFR Mutation | Response Rate (RR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | References |
| Common Sensitizing Mutations | ||||
| Exon 19 Deletion | ~71% | 10.4 - 13.1 | 26 - 34.6 | [9][10][11][12][13] |
| Exon 21 L858R | ~47% | 9.5 - 10.5 | 20.2 - 26.3 | [9][10][12][13] |
| Resistance Mutations | ||||
| T790M (acquired) | Poor | 2.0 | 6.0 | [4][5] |
| Exon 20 Insertions | Poor | ~2.0 | Not Reported | [10] |
| Uncommon Mutations | ||||
| G719X, S768I, L861Q | Variable | Variable | Variable | [14] |
Experimental Protocols
Cell Viability and IC50 Determination
Objective: To determine the concentration of Erlotinib required to inhibit the growth of cancer cell lines with different EGFR mutations by 50% (IC50).
Methodology:
-
Cell Culture: Human NSCLC cell lines (e.g., PC9, H3255, H1975) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Erlotinib is serially diluted to a range of concentrations and added to the cells. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTS assay or a fluorescence-based assay. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The results are normalized to the control wells, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[6][7]
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the inhibitory effect of Erlotinib on EGFR autophosphorylation and downstream signaling proteins.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of Erlotinib for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, etc.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Erlotinib functions as a reversible tyrosine kinase inhibitor that competes with ATP for the binding site in the intracellular tyrosine kinase domain of EGFR.[15][16] This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[15][17]
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Differential Effects of Erlotinib on EGFR Mutations
The differential efficacy of Erlotinib is rooted in the structural changes induced by various EGFR mutations, which affect the drug's binding affinity to the ATP-binding pocket.
-
Sensitizing Mutations (Exon 19 Deletions, L858R): These mutations lead to a conformational change in the EGFR kinase domain, resulting in a higher affinity for Erlotinib compared to ATP. This increased affinity allows for potent inhibition of the constitutively active receptor.[3]
-
Resistance Mutations:
-
T790M: The "gatekeeper" T790M mutation in exon 20 introduces a methionine residue, which sterically hinders the binding of Erlotinib and increases the receptor's affinity for ATP, thereby reducing the drug's inhibitory effect.[4][15]
-
Exon 20 Insertions: These mutations alter the structure of the ATP-binding pocket, making it less accessible to Erlotinib.
-
Caption: Differential binding of Erlotinib to EGFR with sensitizing vs. resistance mutations.
Conclusion
The efficacy of Erlotinib is intrinsically linked to the specific EGFR mutation present in the tumor. While it remains a valuable therapeutic option for patients with common sensitizing mutations, its utility is limited in the context of primary or acquired resistance mutations. This comparative analysis underscores the critical importance of molecular genotyping in guiding treatment decisions for NSCLC patients and highlights the ongoing need for the development of next-generation TKIs that can overcome these resistance mechanisms.
References
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poor response to erlotinib in patients with tumors containing baseline EGFR T790M mutations found by routine clinical molecular testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Erlotinib has better efficacy than gefitinib in adenocarcinoma patients without EGFR-activating mutations, but similar efficacy in patients with EGFR-activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. myadlm.org [myadlm.org]
MET Amplification: A Key Driver of Erlotinib Resistance in EGFR-Mutant NSCLC
A comprehensive guide validating the role of MET amplification in acquired resistance to the EGFR inhibitor Erlotinib. This guide provides an objective comparison of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount. In the context of non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR), the tyrosine kinase inhibitor (TKI) Erlotinib has been a cornerstone of treatment. However, the initial positive response is often followed by the development of resistance. One of the well-established mechanisms of this acquired resistance is the amplification of the MET proto-oncogene.[1][2][3] This guide delves into the experimental validation of MET amplification as a driver of Erlotinib resistance, comparing therapeutic strategies and outlining the methodologies used to investigate this phenomenon.
The Molecular Basis of MET-Driven Resistance
MET, a receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[2] In the setting of Erlotinib treatment, which blocks the EGFR signaling pathway, amplification of the MET gene leads to overexpression and constitutive activation of the MET receptor. This provides a "bypass" signaling route that reactivates the downstream pathways, rendering the cancer cells independent of EGFR signaling and thus resistant to Erlotinib.[4]
Several studies have demonstrated that MET amplification can occur both concurrently with and independently of the other major resistance mechanism, the EGFR T790M "gatekeeper" mutation.[5] This highlights the complexity of acquired resistance and the need for comprehensive molecular profiling of resistant tumors.
Comparative Efficacy of MET Inhibitors in Erlotinib-Resistant Models
Preclinical studies have consistently demonstrated that combining a MET inhibitor with an EGFR TKI can overcome Erlotinib resistance driven by MET amplification.[1] Cell lines with acquired Erlotinib resistance and MET amplification show renewed sensitivity when treated with a combination of Erlotinib and a MET inhibitor like Crizotinib, Capmatinib, or Savolitinib.
| Cell Line | Primary EGFR Mutation | Resistance Mechanism | Treatment | IC50 (nM) | Reference |
| HCC827ER | Exon 19 del | MET Amplification | Erlotinib | >10,000 | [6] |
| HCC827ER | Exon 19 del | MET Amplification | Crizotinib | ~100 | [6] |
| HCC827ER | Exon 19 del | MET Amplification | Erlotinib + Crizotinib | ~50 | [6] |
| H1975 | L858R/T790M | EGFR T790M | Erlotinib | >10,000 | [7] |
| H1975 | L858R/T790M | EGFR T790M | SU11274 (MET Inhibitor) | ~500 | [7] |
| H1975 | L858R/T790M | EGFR T790M | Erlotinib + SU11274 | <500 | [7] |
Clinical trials have translated these preclinical findings into promising therapeutic strategies for patients with EGFR-mutant NSCLC who have developed resistance to EGFR TKIs due to MET amplification.[8] The combination of a MET TKI and an EGFR TKI has shown significant clinical efficacy in this patient population.[1] For instance, the combination of Savolitinib and Osimertinib (a third-generation EGFR TKI) has been approved in China for patients with EGFR-mutated NSCLC with MET overexpression and/or amplification who have progressed on prior EGFR TKI therapy.[9]
| Trial (Identifier) | Patient Population | Therapy | Overall Response Rate (ORR) |
| Phase Ib/II | EGFR-mutant, MET-amplified NSCLC, progressed on EGFR TKI | Capmatinib + Gefitinib | 50% |
| SACHI (NCT05261399) | EGFR-mutated, MET-overexpressed/amplified NSCLC, progressed on TAGRISSO® | Savolitinib + Osimertinib | Approval in China based on results |
Experimental Protocols for Validating MET-Driven Resistance
Validating the role of MET amplification in Erlotinib resistance involves a series of well-defined experimental procedures.
Development of Erlotinib-Resistant Cell Lines
Methodology:
-
Cell Culture: Parental EGFR-mutant NSCLC cells (e.g., HCC827) are cultured in standard growth medium.[6]
-
Dose Escalation: The cells are exposed to gradually increasing concentrations of Erlotinib, starting from a low dose (e.g., 10 nM) and escalating to a high dose (e.g., 5 µM) over several months.[6][10] This allows for the selection of cells that can survive and proliferate in the presence of the drug.
-
Isolation of Resistant Clones: Once a resistant population is established, single-cell clones can be isolated using limiting dilution to ensure a homogenous population for further analysis.[10]
Detection of MET Amplification
Several techniques can be employed to determine the copy number of the MET gene.
-
Fluorescence In Situ Hybridization (FISH): This is a gold-standard method for assessing gene amplification.
-
Protocol:
-
Prepare slides with fixed cells or tissue sections.
-
Hybridize with a fluorescently labeled DNA probe specific for the MET gene and a control probe for the centromere of chromosome 7 (CEP7).
-
Visualize and count the signals for MET and CEP7 in individual nuclei using a fluorescence microscope.
-
Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is typically considered amplification.
-
-
-
Quantitative Polymerase Chain Reaction (qPCR) or Droplet Digital PCR (ddPCR): These methods provide a quantitative measure of gene copy number.
-
Protocol:
-
Extract genomic DNA from the cells.
-
Perform PCR using primers specific for the MET gene and a reference gene (e.g., RNase P).
-
Quantify the amount of PCR product to determine the relative copy number of MET.[11]
-
-
-
Immunohistochemistry (IHC): This technique detects the overexpression of the MET protein, which is often a consequence of gene amplification.
-
Protocol:
-
Prepare slides with fixed cells or tissue sections.
-
Incubate with a primary antibody specific for the MET protein.
-
Add a secondary antibody conjugated to an enzyme that produces a colored precipitate.
-
Score the intensity and percentage of stained cells.
-
-
Functional Validation of MET Dependence
To confirm that MET amplification is the driver of resistance, experiments are performed to assess the sensitivity of the resistant cells to MET inhibition.
-
Cell Viability Assays (e.g., MTT or CellTiter-Glo):
-
Protocol:
-
Seed the Erlotinib-resistant cells in 96-well plates.
-
Treat the cells with a range of concentrations of a MET inhibitor (e.g., Crizotinib) alone and in combination with Erlotinib.
-
After a set incubation period (e.g., 72 hours), measure cell viability using a colorimetric or luminescent assay.
-
Calculate the IC50 values to determine the drug concentration required to inhibit 50% of cell growth. A significant decrease in the IC50 for the MET inhibitor compared to the parental cells, and a synergistic effect with Erlotinib, confirms MET dependence.
-
-
-
Western Blotting: This technique is used to assess the phosphorylation status of MET and its downstream signaling proteins.
-
Protocol:
-
Treat the resistant cells with Erlotinib, a MET inhibitor, or the combination.
-
Lyse the cells and separate the proteins by gel electrophoresis.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated and total MET, AKT, and ERK.
-
A decrease in the phosphorylation of these proteins upon treatment with a MET inhibitor indicates effective pathway inhibition.[11]
-
-
Conclusion
The amplification of the MET gene is a clinically significant mechanism of acquired resistance to Erlotinib in EGFR-mutant NSCLC. A robust body of preclinical and clinical evidence validates its role as a key driver of resistance. The experimental protocols outlined in this guide provide a framework for researchers to investigate this phenomenon further. The development of combination therapies targeting both EGFR and MET has proven to be a successful strategy to overcome this resistance mechanism, offering new hope for patients who have progressed on initial EGFR TKI therapy. As our understanding of the molecular intricacies of drug resistance continues to evolve, so too will our ability to devise more effective and personalized cancer treatments.
References
- 1. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. MET amplification and epithelial-to-mesenchymal transition exist as parallel resistance mechanisms in erlotinib-resistant, EGFR-mutated, NSCLC HCC827 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Non-small cell lung cancer with MET amplification: review of epidemiology, associated disease characteristics, testing procedures, burden, and treatments [frontiersin.org]
- 9. hutch-med.com [hutch-med.com]
- 10. MET amplification and epithelial-to-mesenchymal transition exist as parallel resistance mechanisms in erlotinib-resistant, EGFR-mutated, NSCLC HCC827 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IGF1R depletion facilitates MET-amplification as mechanism of acquired resistance to erlotinib in HCC827 NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of biomarkers for Erlotinib sensitivity in cancer cells
A Comprehensive Guide to Biomarkers for Erlotinib Sensitivity in Cancer Cells
For researchers, scientists, and drug development professionals, understanding the molecular determinants of response to targeted therapies is paramount. Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has shown significant efficacy in a subset of cancer patients. However, its effectiveness is largely dictated by the presence or absence of specific molecular biomarkers. This guide provides a comparative overview of key biomarkers validated for predicting Erlotinib sensitivity, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Key Biomarkers Influencing Erlotinib Sensitivity
The response of cancer cells to Erlotinib is not uniform. Several biomarkers have been identified that either confer sensitivity or mediate resistance to this targeted agent. The most well-characterized of these include EGFR mutations, MET amplification, E-cadherin expression levels (as an indicator of epithelial-mesenchymal transition), KRAS mutations, and BIM polymorphism. Understanding the interplay of these factors is crucial for patient stratification and the development of novel therapeutic strategies.
Data Presentation: A Comparative Analysis of Biomarker Performance
The following tables summarize quantitative data from various studies, offering a clear comparison of how different biomarkers impact Erlotinib sensitivity, both in vitro and in clinical settings.
Table 1: In Vitro Erlotinib Sensitivity (IC50) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Status | Other Relevant Biomarkers | Erlotinib IC50 | Citation |
| HCC827 | Exon 19 Deletion | - | 4 nM | [1] |
| NCI-H3255 | L858R Mutation | - | 40 nM | [1] |
| H1975 | L858R + T790M | - | >10 µM | [2] |
| QG56 | Wild-Type | - | 8.9 µM | [1] |
| A549 | Wild-Type | KRAS Mutation | 19.70 µM | [3] |
| PC-9 | Exon 19 Deletion | - | ~30 nM | |
| H1650 | Exon 19 Deletion | PTEN loss | 2.13 µM | [2] |
Table 2: Clinical Outcomes Based on Biomarker Status in NSCLC Patients Treated with Erlotinib
| Biomarker | Patient Cohort | Outcome Measure | Result | Citation |
| EGFR Mutation | First-line treatment | Response Rate | 67% | [4] |
| Median Time to Progression (TTP) | 11.8 months | [4] | ||
| Median Overall Survival (OS) | 23.9 months | [4] | ||
| EGFR Wild-Type | First-line treatment | Response Rate | 3% | [4] |
| Median TTP | 3.2 months | [4] | ||
| MET Amplification | First-line Erlotinib | Median Progression-Free Survival (PFS) | 5.5 months (MET amp) vs 14.4 months (no amp) | [5] |
| Median OS | 7.6 months (MET amp) vs 28.3 months (no amp) | [5] | ||
| E-cadherin Expression | Second/Third-line Erlotinib | OS Hazard Ratio (Erlotinib vs Placebo) | 0.47 (E-cadherin positive) vs 1.12 (E-cadherin negative) | [6] |
| KRAS Mutation | Pre-treated patients | Objective Response Rate (ORR) | 0% (KRAS mutant) | [7][8] |
| Median PFS | Significantly shorter in KRAS mutant patients receiving Erlotinib | [9] | ||
| BIM Deletion Polymorphism | EGFR-mutant patients | Median PFS | Shorter in patients with BIM deletion | [10][11] |
| Hazard Ratio for PFS | 2.38 (BIM deletion vs wild-type) | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures involved in biomarker validation, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Caption: Key resistance pathways to Erlotinib therapy.
Experimental Workflows
Caption: Workflow for determining Erlotinib IC50 using cell viability assays.
Caption: Western blot workflow for analyzing protein phosphorylation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental findings. Below are protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Erlotinib.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Erlotinib in culture medium. Remove the medium from the wells and add 100 µL of the Erlotinib dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Western Blotting for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR signaling by Erlotinib.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with Erlotinib at the desired concentration for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control like β-actin.
PCR for BIM Deletion Polymorphism Detection
This protocol is for identifying a germline deletion in the BIM gene.[12]
-
DNA Extraction: Extract genomic DNA from peripheral blood or formalin-fixed paraffin-embedded (FFPE) tumor tissue using a suitable kit.
-
PCR Amplification: Perform PCR using primers flanking the deletion site.
-
Wild-type allele Forward Primer: 5'-AATACCACAGAGGCCCACAG-3'
-
Wild-type allele Reverse Primer: 5'-GCCTGAAGGTGCTGAGAAAG-3'
-
Deletion allele Forward Primer: 5′-AGGCTTCAGTGAGGTAAATCACTGT-3′
-
Deletion allele Reverse Primer: 5′-TGGTAAGTATGTGGAGAAACTGGAAC-3′
-
-
PCR Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel. The wild-type allele will produce a larger PCR product than the deletion allele (e.g., 121 bp vs 97 bp).[13]
Conclusion
The validation of biomarkers for Erlotinib sensitivity is a cornerstone of personalized medicine in oncology. This guide provides a framework for understanding and evaluating the key molecular determinants of Erlotinib response. By integrating quantitative data, detailed experimental protocols, and visual representations of the underlying biology, researchers and clinicians can better navigate the complexities of targeted therapy and work towards improving patient outcomes. The continued investigation into these and novel biomarkers will undoubtedly refine our ability to predict therapeutic efficacy and overcome drug resistance.
References
- 1. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Co-occurring MET Amplification Predicts Inferior Clinical Response to First-Line Erlotinib in Advanced Stage EGFR-Mutated NSCLC Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evaluation of E-Cadherin and vimentin as biomarkers of clinical outcomes among patients with non-small cell lung cancer treated with erlotinib as second- or third-line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Epidermal Growth Factor Receptor and KRAS Mutations on Clinical Outcomes in Previously Untreated Non–Small Cell Lung Cancer Patients: Results of an Online Tumor Registry of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. The BIM deletion polymorphism is a prognostic biomarker of EGFR-TKIs response in NSCLC: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of BIM Deletion Polymorphism and BIM Expression as Predictive Biomarkers to Maximize the Benefit of EGFR-TKI Treatment in EGFR-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Significance of BIM Deletion Polymorphism in Non–Small-Cell Lung Cancer with Epidermal Growth Factor Receptor Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Erlotinib Mesylate: A Procedural Guide
The proper handling and disposal of erlotinib mesylate, a cytotoxic antineoplastic agent, are critical for ensuring the safety of laboratory personnel, the public, and the environment.[1][2] By its nature as a cytotoxic drug, this compound is considered hazardous, and all materials that come into contact with it must be treated as cytotoxic waste.[1] Adherence to established protocols minimizes the risk of occupational exposure and environmental contamination.[2][3]
I. Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required PPE:
-
Gloves: Two pairs of chemotherapy-grade, powder-free gloves are recommended.[3][4]
-
Gown: A disposable, impermeable gown with long sleeves and elastic cuffs.[5]
-
Eye and Face Protection: Safety glasses with side shields or a full-face shield should be worn.[6][7]
-
Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95) is necessary.[7][8]
All handling of this compound, including preparation and weighing, should be conducted within a certified biological safety cabinet (BSC) or a similar containment ventilation enclosure to prevent the release of particles into the laboratory environment.[4]
II. Step-by-Step Disposal Procedure
Segregation of waste at the point of generation is a fundamental principle of cytotoxic drug handling.[1] Never mix cytotoxic waste with general laboratory or biohazardous waste.
-
Immediate Segregation: As soon as an item comes into contact with this compound, it is classified as cytotoxic waste and must be disposed of in the appropriate, clearly labeled container.[1][4]
-
Disposal of Sharps: All sharps, such as needles, syringes, and contaminated glass vials, must be placed directly into a designated cytotoxic sharps container.[5] These containers are puncture-resistant, leak-proof, and marked with the universal cytotoxic symbol.[1] Do not disconnect IV infusion lines from bags before disposal.[5]
-
Disposal of Non-Sharp Contaminated Items: All non-sharp items, including used PPE (gloves, gowns), bench paper, wipes, and empty packaging, must be placed in a dedicated, leak-proof cytotoxic waste bag or container.[5][8] These are typically thick, colored plastic bags (often red or yellow) or rigid containers labeled for cytotoxic waste.[1][9]
-
Disposal of Unused or Expired this compound: Bulk quantities of this compound, including expired product or unused formulations, are considered hazardous pharmaceutical waste and are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][10][11]
-
Do not dispose of this waste in the regular trash or by flushing it down a drain.[9][10][12]
-
Collect this waste in its original container or a sealed, clearly labeled hazardous waste container.[3]
-
This waste must be segregated from other chemical waste and disposed of through a licensed hazardous waste disposal service, typically via incineration.[1][3]
-
-
Spill Management and Decontamination: In the event of a spill, evacuate the immediate area and follow established institutional procedures. Use a cytotoxic spill kit for cleanup.
III. Waste Segregation and Container Summary
Properly identifying and segregating different types of waste generated during work with this compound is crucial for compliance and safety. The following table summarizes the waste categories and their corresponding disposal containers.
| Waste Type | Container Type | Color Code (Typical) | Labeling Requirement | Final Disposal Method |
| Trace Contaminated Sharps (Needles, syringes, broken glass vials) | Puncture-proof Sharps Container | Red or Yellow | "Cytotoxic Sharps" + Biohazard Symbol | Incineration |
| Trace Contaminated Non-Sharps (PPE, wipes, empty packaging, pads) | Leak-proof Bag or Rigid Container | Red or Yellow | "Cytotoxic Waste" + Biohazard Symbol | Incineration |
| Bulk/Unused this compound (Expired drug, unused solutions) | Sealed Hazardous Waste Container (RCRA-compliant) | Black | "Hazardous Waste" + Chemical Name | High-Temperature Incineration |
| Grossly Contaminated Items (Saturated spill cleanup materials) | Sealed Hazardous Waste Container (RCRA-compliant) | Black | "Hazardous Waste" + Chemical Name | High-Temperature Incineration |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated during laboratory procedures involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. web.uri.edu [web.uri.edu]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. pharmalogistics.com [pharmalogistics.com]
- 11. luriechildrens.org [luriechildrens.org]
- 12. fishersci.com [fishersci.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Erlotinib Mesylate
For Immediate Implementation: Essential Safety and Handling Protocols for Erlotinib Mesylate
This document provides crucial safety and logistical information for laboratory personnel handling this compound, a potent tyrosine kinase inhibitor. Adherence to these guidelines is mandatory to ensure personal safety and prevent environmental contamination. This guide, designed for researchers, scientists, and drug development professionals, outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. As a cytotoxic agent, all handling of this compound should be performed within a designated containment area, such as a certified biological safety cabinet (BSC) or a fume hood, to minimize inhalation exposure.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double gloving with powder-free nitrile gloves that meet ASTM D6978-05 standards.[3] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[3] |
| Body Protection | Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic cuffs.[3] | Protects against skin contact from spills and splashes. |
| Eye Protection | Safety Goggles/Shield | ANSI Z87.1 certified safety goggles with side shields or a full-face shield.[1] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder form outside of a containment device.[3] | Prevents inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to mitigate risks. The following procedures provide a framework for common laboratory activities involving this compound.
Preparation of Stock Solutions
This protocol details the steps for preparing a stock solution of this compound, a common procedure in a research laboratory.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Handling Preparations:
-
Don all required PPE as specified in Table 1.
-
Ensure that a certified biological safety cabinet (BSC) or fume hood is operational and has been properly decontaminated.[1]
-
Prepare all necessary materials, including the this compound powder, anhydrous DMSO, sterile conical tubes, and calibrated pipettes.
-
-
Weighing the Compound:
-
Perform all weighing activities within the BSC or a ventilated balance enclosure to contain any airborne powder.
-
Carefully weigh the desired amount of this compound powder onto a weigh paper. For a 10 mM stock solution, you will need 4.9 mg of this compound for 1 mL of DMSO.
-
Use anti-static weigh boats or paper to minimize powder dispersal.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to the tube. Erlotinib is soluble in DMSO at concentrations up to 100 mg/mL.[4]
-
Cap the tube securely and vortex gently until the powder is completely dissolved. Warming the solution may be necessary to achieve complete dissolution.[4]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in tightly sealed, clearly labeled cryovials. The solution is stable for up to 3 months under these conditions.[4]
-
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| DMSO | 100 mg/mL | [4] |
| Ethanol | 10 mg/mL (with warming) | [4] |
| Water | ~5-20 µM (very poorly soluble) | [4] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
